molecular formula C11H15NO3 B2774693 1-Nitro-4-(pentan-3-yloxy)benzene CAS No. 63929-89-5

1-Nitro-4-(pentan-3-yloxy)benzene

Cat. No.: B2774693
CAS No.: 63929-89-5
M. Wt: 209.245
InChI Key: ZDBIVWYVBVQFLT-UHFFFAOYSA-N
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Description

1-Nitro-4-(pentan-3-yloxy)benzene is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.245. The purity is usually 95%.
BenchChem offers high-quality 1-Nitro-4-(pentan-3-yloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitro-4-(pentan-3-yloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-pentan-3-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-10(4-2)15-11-7-5-9(6-8-11)12(13)14/h5-8,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBIVWYVBVQFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Nitro-4-(pentan-3-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Nitro-4-(pentan-3-yloxy)benzene, a nitroaromatic ether. While specific experimental data for this compound is limited, this document establishes its identity through systematic nomenclature and structural analysis. A robust synthetic protocol via the Williamson ether synthesis is detailed, explaining the mechanistic rationale behind the procedural steps. The guide synthesizes information from analogous compounds to project key physicochemical properties. Furthermore, it delves into the potential significance of this molecule within drug discovery, contextualized by the well-documented roles of the nitroaromatic moiety in medicinal chemistry, including its function as a bioisostere and its capacity for bioreductive activation.[1] Safety protocols for handling nitroaromatic compounds are also addressed, providing a framework for its safe use in a research setting.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational to scientific research. The compound is systematically identified through its nomenclature and unique identifiers.

IUPAC Nomenclature

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 1-Nitro-4-(pentan-3-yloxy)benzene . This name is derived by identifying the parent benzene ring substituted with a nitro group at position 1 and a pentan-3-yloxy (also known as 1-ethylpropoxy) group at position 4.

Synonyms and Identifiers

To facilitate comprehensive database searches and material procurement, a list of known synonyms and chemical identifiers is crucial.

Identifier TypeValueSource
CAS Registry Number 63929-89-5
Systematic Name 1-Nitro-4-(pentan-3-yloxy)benzeneIUPAC
Other Names 4-Nitrophenyl pentan-3-yl ether-
Molecular Formula C₁₁H₁₅NO₃Calculated
SMILES CCC(CC)Oc1ccc(cc1)[O-]Calculated
InChI Key ITRUYYFRYGZFBF-UHFFFAOYSA-N (analogue)

Note: The InChI Key provided is for the analogous compound 1-nitro-4-pentoxybenzene, as a specific key for the target compound is not widely indexed. It serves as a close structural reference.

Chemical Structure

The molecular structure defines the compound's chemical behavior and biological interactions.

Caption: Chemical structure of 1-Nitro-4-(pentan-3-yloxy)benzene.

Physicochemical Properties (Projected)

PropertyProjected Value / InformationBasis of Projection
Molecular Weight 209.24 g/mol Calculated from Molecular Formula (C₁₁H₁₅NO₃)
Appearance Likely a yellow to orange solid or oilAnalogy to other nitroaromatic ethers
Melting Point Not available-
Boiling Point > 250 °C (at atm. pressure)Analogy to similar nitroaromatic ethers
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone)General properties of nitroaromatic ethers
Topological Polar Surface Area (TPSA) 55.1 ŲCalculated for analogous 1-nitro-4-pentoxybenzene
logP (Octanol/Water Partition Coeff.) ~3.5 - 4.0Estimated based on structure; increased lipophilicity from the pentan-3-yloxy group

Synthesis and Purification

The most direct and industrially relevant method for preparing 1-Nitro-4-(pentan-3-yloxy)benzene is the Williamson ether synthesis . This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Proposed Synthetic Pathway

The synthesis proceeds by reacting 4-nitrophenol with 3-bromopentane (or another suitable 3-pentyl halide) in the presence of a base.

Williamson_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 4-Nitrophenol 4-Nitrophenol Reaction Williamson Ether Synthesis (Sₙ2 Mechanism) 4-Nitrophenol->Reaction Nucleophile Precursor 3-Bromopentane 3-Bromopentane 3-Bromopentane->Reaction Electrophile Base Base (e.g., K₂CO₃, NaH) Base->Reaction Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Medium Heat Heat (50-100 °C) Heat->Reaction Activation Target 1-Nitro-4-(pentan-3-yloxy)benzene Byproduct Salt Byproduct (e.g., KBr) Reaction->Target Reaction->Byproduct

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 4-Nitrophenol

  • 3-Bromopentane (or 3-iodopentane for higher reactivity)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable volume of anhydrous DMF or ACN to the flask to create a stirrable slurry.

  • Electrophile Addition: Add 3-bromopentane (1.2 eq) to the mixture.

    • Rationale: A slight excess of the alkyl halide ensures the complete consumption of the more valuable 4-nitrophenol. The choice of a secondary halide (3-bromopentane) means that elimination (E2) is a potential competing side reaction. Using a polar aprotic solvent like DMF or ACN favors the desired Sₙ2 pathway.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrophenol starting material is consumed (typically 4-12 hours).

    • Rationale: Heating provides the necessary activation energy for the reaction. K₂CO₃ is a moderately strong base sufficient to deprotonate the acidic phenol (pKa ≈ 7.2) to form the nucleophilic 4-nitrophenoxide ion in situ.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Rationale: This step partitions the organic product into the ethyl acetate layer, while the inorganic salts (KBr, excess K₂CO₃) and DMF dissolve in the aqueous layer.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

    • Rationale: The water wash removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Rationale: Chromatography separates the desired ether product from unreacted 3-bromopentane and any elimination byproducts.

Applications in Research and Drug Development

While 1-Nitro-4-(pentan-3-yloxy)benzene has no currently documented applications, its structure is of significant interest to medicinal chemists due to the presence of the nitroaromatic moiety.

The Nitro Group as a Bioisostere

Bioisosterism, the strategy of replacing functional groups with others that have similar physical or chemical properties, is a cornerstone of drug design. The nitro group is a non-classical bioisostere that can be used to modulate a molecule's electronic properties, stability, and receptor binding affinity. Its strong electron-withdrawing nature can significantly alter the pKa and reactivity of adjacent functional groups, which can be leveraged to optimize drug-target interactions.

Bioreductive Activation and Hypoxia Targeting

The most compelling role for nitroaromatic compounds in drug development is their potential for bioreductive activation.[1] In low-oxygen environments (hypoxia), which are characteristic of solid tumors and certain microbial infections, cellular nitroreductase enzymes can reduce the nitro group.[1] This multi-step reduction process generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can be cytotoxic.

This mechanism forms the basis for hypoxia-activated prodrugs (HAPs). A HAP is an inactive compound that is selectively activated to its toxic form in the hypoxic regions of a tumor, thereby minimizing damage to healthy, well-oxygenated tissues. The nitro group can act as the "trigger" for this activation. Therefore, 1-Nitro-4-(pentan-3-yloxy)benzene could serve as a scaffold or starting material for developing novel HAPs for cancer therapy or specialized antimicrobial agents.

Bioreductive_Activation cluster_activation Hypoxic Environment (e.g., Tumor) Prodrug Nitroaromatic Prodrug (e.g., R-NO₂) [Relatively Stable] Intermediates Reactive Intermediates (R-NO, R-NHOH) [Highly Reactive] Prodrug->Intermediates Reduction Nitroreductase Nitroreductase Enzymes Nitroreductase->Prodrug Electrons + Electrons (2e⁻, 4e⁻) Electrons->Prodrug Effect Cytotoxicity (e.g., DNA Damage, Protein Adducts) Intermediates->Effect Cellular Damage

Caption: Mechanism of bioreductive activation of nitroaromatics.

Safety and Handling

Aromatic nitro compounds should be handled with caution due to their potential toxicity.

  • Toxicity: The primary hazard associated with nitroaromatic compounds is their ability to cause methemoglobinemia upon absorption. Chronic exposure can lead to anemia. Many nitroaromatics are also classified as irritants and potential mutagens.

  • Absorption: These compounds can be readily absorbed through the skin, making dermal contact a significant route of exposure. Inhalation of dust or vapors and ingestion are also potential exposure routes.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Work should be conducted in a well-ventilated chemical fume hood.

  • Handling: Avoid creating dust or aerosols. Use engineering controls like fume hoods to minimize inhalation exposure.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Nitro-4-(pentan-3-yloxy)benzene is a well-defined chemical entity whose properties and potential can be understood through the principles of organic chemistry and medicinal chemistry. While specific experimental data is sparse, a reliable synthesis can be achieved via the Williamson ether synthesis. Its true value for the research community lies in its potential as a building block in drug discovery, leveraging the unique bioreductive properties of the nitroaromatic core. Researchers investigating hypoxia-activated prodrugs or exploring bioisosteric replacements may find this compound and its derivatives to be of considerable interest. As with all nitroaromatic compounds, strict adherence to safety protocols is essential during handling and experimentation.

References

  • Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • Denny, W. A. (2002). Nitro reduction as an electronic switch for bioreductive drug activation. Current Pharmaceutical Design, 8(15), 1349-1361. [Link]

  • Cavalieri, E. L. (1974). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Journal of Chemical Education, 51(8), 505. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Boelsterli, U. A., & Ramirez-Alcantara, V. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism, 7(7), 745-754. [Link]

  • Goyal, A., & Garima, M. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science Publishers. [Link]

  • Al-Mughaid, H., et al. (2021). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Molecules, 26(16), 4949. [Link]

  • Wikipedia contributors. (2023). Bioisostere. Wikipedia. [Link]

  • Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]

  • Patsnap. (2025). What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Fluorochem. (n.d.). 1-Nitro-4-(pentan-3-yloxy)benzene. Reagent Instruments Network. [Link]

  • Noolvi, M. N., & Patel, H. M. (2019). Nitro-Group-Containing Drugs. ACS Omega, 4(3), 5253-5267. [Link]

  • ResearchGate. (n.d.). Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics... [Link]

  • NIOSH. (1994). Nitroaromatic Compounds. Wikisource. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

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  • Pharmaffiliates. (n.d.). 1-Nitro-4-vinyl-benzene. [Link]

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  • PubChem. (n.d.). 4-Nitrophenyl pent-1-yl ether. [Link]

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  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]

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Sources

An In-depth Technical Guide to the Physical Properties of Branched Alkoxy Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the physical properties of branched alkoxy nitrobenzenes, a class of compounds with significant relevance in chemical synthesis, materials science, and drug development. By delving into the structure-property relationships, this guide offers researchers, scientists, and drug development professionals the foundational knowledge required to predict, interpret, and manipulate these properties for various applications. The guide covers key physical parameters, including melting point, boiling point, and solubility, and provides detailed experimental protocols for their determination. Furthermore, it explores the characteristic spectroscopic signatures of these molecules. A central theme is the comparative analysis of branched versus linear alkoxy nitrobenzenes, elucidating the profound impact of steric hindrance and molecular symmetry on their physical behavior.

Introduction: The Significance of Branched Alkoxy Nitrobenzenes

Nitroaromatic compounds are fundamental building blocks in organic chemistry, serving as precursors for a vast array of pharmaceuticals, dyes, and polymers.[1] The introduction of an alkoxy group to the nitrobenzene core significantly modulates the electronic and steric properties of the molecule. When this alkoxy group is branched, such as an isopropoxy or tert-butoxy group, it imparts unique physical characteristics that differentiate these compounds from their linear counterparts.

The branching of the alkyl chain in the alkoxy substituent introduces steric bulk, which can influence intermolecular interactions, crystal lattice packing, and solvation.[2] These modifications have a direct and predictable impact on macroscopic physical properties like melting and boiling points, as well as solubility in various solvent systems.[3][4] A thorough understanding of these properties is paramount for optimizing reaction conditions, designing efficient purification strategies, and formulating new chemical entities in the field of drug discovery.

This guide will systematically explore the physical properties of branched alkoxy nitrobenzenes, providing both theoretical explanations and practical, field-proven experimental methodologies.

Structure-Property Relationships: The Influence of Branching

The physical properties of a molecule are a direct consequence of its three-dimensional structure and the intermolecular forces it can exert. In the case of alkoxy nitrobenzenes, the key structural features influencing these properties are the polar nitro group, the ether linkage of the alkoxy group, and the size and shape of the alkyl chain.

Boiling Point: The Role of Surface Area and van der Waals Forces

The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For non-polar to moderately polar compounds like alkoxy nitrobenzenes, London dispersion forces are the predominant intermolecular interactions. The strength of these forces is directly proportional to the surface area of the molecule.[5]

Linear alkanes, and by extension, linear alkoxy chains, have a larger surface area compared to their branched isomers of the same molecular weight.[4] This allows for more extensive intermolecular contact and stronger van der Waals interactions, resulting in higher boiling points.[6] Conversely, the more compact, spherical shape of branched isomers reduces the available surface area for intermolecular contact, leading to weaker van der Waals forces and consequently, lower boiling points.[2][5]

dot graph TD { subgraph "Linear Alkoxy Chain" A[Large Surface Area] --> B[Stronger van der Waals Forces]; B --> C[Higher Boiling Point]; end subgraph "Branched Alkoxy Chain" D[Small Surface Area] --> E[Weaker van der Waals Forces]; E --> F[Lower Boiling Point]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Effect of Alkoxy Chain Branching on Boiling Point"

Melting Point: The Interplay of Crystal Packing and Molecular Symmetry

The melting point is the temperature at which a substance transitions from a well-ordered crystalline solid to a liquid. Unlike boiling points, melting points are influenced not only by the strength of intermolecular forces but also by the efficiency with which the molecules can pack into a crystal lattice.[7]

Highly symmetrical molecules tend to pack more efficiently into a stable crystal lattice, which requires more energy to disrupt.[7] Increased branching can lead to a more compact and sometimes more symmetrical molecular shape. This enhanced symmetry can result in a higher melting point compared to the less symmetrical linear isomer.[7][8] For instance, the highly symmetrical neopentane has a significantly higher melting point than the linear n-pentane.[7]

However, if the branching disrupts the ability of the molecule to pack efficiently, it can lead to a lower melting point. Therefore, the effect of branching on melting point is less straightforward than on boiling point and depends heavily on the overall molecular symmetry.

dot graph TD { subgraph "Molecular Shape and Crystal Packing" A[Linear Alkoxy Chain] --> B{Less Efficient Packing}; C[Branched Alkoxy Chain] --> D{Potentially More Efficient Packing (if symmetrical)}; B --> E[Lower Melting Point]; D --> F[Higher Melting Point]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Influence of Alkoxy Branching on Melting Point"

Solubility: The Balance of Polarity and Hydrophobicity

The solubility of a substance is governed by the principle of "like dissolves like." The nitrobenzene moiety is polar due to the strong electron-withdrawing nature of the nitro group. The alkoxy group, with its ether linkage, also contributes some polarity. However, the alkyl portion of the alkoxy group is nonpolar (hydrophobic).

As the size of the alkyl group increases, the hydrophobic character of the molecule becomes more dominant, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar organic solvents.[9] Branching in the alkoxy chain can further influence solubility. The more compact structure of a branched alkyl group may lead to subtle differences in how the molecule interacts with solvent molecules compared to a linear chain of the same carbon number. Generally, nitroaromatic compounds are sparingly soluble in water but soluble in organic solvents.[10]

Tabulated Physical Properties

The following tables summarize the key physical properties of a selection of linear and branched alkoxy and alkyl nitrobenzenes to illustrate the principles discussed above.

Table 1: Comparison of Physical Properties of Propoxy- and Butoxy- Nitrobenzene Isomers

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Nitro-2-propoxybenzeneo-propoxyC₉H₁₁NO₃181.19--
5-Nitro-2-propoxyanilineC₉H₁₂N₂O₃196.2047.5-48.5367
1-Isopropoxy-4-nitrobenzenep-isopropoxyC₉H₁₁NO₃181.1930276-277
1-Butoxy-4-nitrobenzenep-butoxyC₁₀H₁₃NO₃195.2231308
1-Isobutyl-4-nitrobenzenep-isobutylC₁₀H₁₃NO₂179.22-34272
1-tert-Butyl-4-nitrobenzenep-tert-butylC₁₀H₁₃NO₂179.22--

Data sourced from PubChem and commercial supplier catalogs.[11][12][13][14][15][16][17]

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for chemical characterization and process development. The following section details standard, reliable protocols for measuring melting point, boiling point, and solubility.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.[3]

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Heating: If the approximate melting point is unknown, a rapid initial heating can be performed to get an estimate. For an accurate measurement, heat rapidly to about 20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.

dot graph TD { A[Prepare Dry, Powdered Sample] --> B[Load Sample into Capillary Tube]; B --> C[Place in Melting Point Apparatus]; C --> D{Heat Rapidly to ~20°C Below Expected M.P.}; D --> E[Heat Slowly (1-2°C/min)]; E --> F[Observe and Record Melting Range]; style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for Melting Point Determination"

Boiling Point Determination: Micro-Boiling Point Method

For small quantities of liquid samples, the micro-boiling point method using a Thiele tube or a similar apparatus is highly effective.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes. When the liquid reaches its boiling point, a continuous stream of bubbles will emerge from the capillary tube. Upon cooling, the liquid will be drawn back into the capillary tube at the boiling point.

Experimental Protocol:

  • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into a small test tube.

  • Capillary Tube Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

  • Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of the branched alkoxy nitrobenzene to a flask containing a known volume of the desired solvent (e.g., water, ethanol, hexane).

  • Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any undissolved solid.

  • Analysis: Determine the concentration of the solute in the sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed as mass per unit volume (e.g., g/100 mL) or molarity.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of branched alkoxy nitrobenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these compounds.

  • ¹H NMR: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group will deshield the ortho and para protons, causing them to resonate at a higher chemical shift (downfield).[18] The protons of the branched alkoxy group will appear in the aliphatic region (typically δ 1.0-4.5 ppm). The splitting patterns (multiplicity) of these signals will provide information about the connectivity of the atoms. For example, an isopropoxy group will show a doublet for the six equivalent methyl protons and a septet for the methine proton.

  • ¹³C NMR: The carbon atoms of the benzene ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon attached to the nitro group will be significantly deshielded. The carbons of the branched alkoxy group will appear in the aliphatic region (typically δ 15-80 ppm).

Predicted ¹H and ¹³C NMR Data for 2-Isopropyl-1-methoxy-4-nitrobenzene: [19]

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Atom No.Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-3~8.15dJ = 2.5 Hz1HAr-H
H-5~8.00ddJ = 8.8, 2.5 Hz1HAr-H
H-6~7.05dJ = 8.8 Hz1HAr-H
H-7~3.30septJ = 6.9 Hz1H-CH(CH₃)₂
H-8~1.25dJ = 6.9 Hz6H-CH(CH₃)₂
H-9~3.95s-3H-OCH₃

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Atom No.Predicted δ (ppm)Assignment
C-1~160C-OCH₃
C-2~138C-CH(CH₃)₂
C-3~125Ar-CH
C-4~141C-NO₂
C-5~123Ar-CH
C-6~110Ar-CH
C-7~27-CH(CH₃)₂
C-8~22-CH(CH₃)₂
C-9~56-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Branched alkoxy nitrobenzenes will exhibit characteristic absorption bands:

  • N-O stretching (nitro group): Two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

  • C-O stretching (alkoxy group): A strong band in the region of 1200-1275 cm⁻¹ for the aryl-O stretch and another in the 1000-1150 cm⁻¹ region for the alkyl-O stretch.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

The IR spectrum of 1-tert-butyl-4-nitrobenzene serves as a representative example.[20]

Synthesis of Branched Alkoxy Nitrobenzenes

A common and reliable method for the synthesis of branched alkoxy nitrobenzenes is the Williamson ether synthesis.

Principle: This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of branched alkoxy nitrobenzenes, a nitro-substituted halobenzene is reacted with a branched alkoxide. The nitro group activates the benzene ring towards nucleophilic aromatic substitution.

General Protocol for Williamson Ether Synthesis:

  • Alkoxide Formation: The branched alcohol (e.g., isopropanol, tert-butanol) is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the corresponding alkoxide.

  • Nucleophilic Substitution: The nitro-substituted halobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) is added to the solution of the alkoxide.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.

dot graph TD { subgraph "Synthesis Workflow" A[Formation of Branched Alkoxide] --> B[Nucleophilic Aromatic Substitution with Nitrohalobenzene]; B --> C[Reaction Monitoring by TLC]; C --> D[Aqueous Workup and Extraction]; D --> E[Purification by Chromatography or Recrystallization]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "General Workflow for Williamson Ether Synthesis"

Conclusion

The physical properties of branched alkoxy nitrobenzenes are a direct reflection of their molecular structure. The introduction of branching in the alkoxy chain has a pronounced and predictable effect on boiling points, primarily due to the reduction in molecular surface area and the weakening of van der Waals forces. The impact on melting points is more nuanced, being dependent on the interplay between intermolecular forces and the efficiency of crystal lattice packing, which is influenced by molecular symmetry. Solubility is governed by the balance between the polar nitro and ether functionalities and the increasingly hydrophobic nature of the branched alkyl group.

The experimental protocols and spectroscopic data presented in this guide provide a robust framework for the synthesis, purification, and characterization of this important class of compounds. For researchers and professionals in drug development and materials science, a thorough understanding of these fundamental physical properties is essential for the rational design and application of novel branched alkoxy nitrobenzene derivatives.

References

  • PureSynth. (n.d.). 1-Butoxy-4-Nitrobenzene 99.0%(GC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12123895, 3-Isopropoxynitrobenzene. Retrieved from [Link]

  • Fernandez, G. (2024, March 5). Physical Properties of Alkanes. Química Orgánica. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81658, 1-Butoxy-4-nitrobenzene. Retrieved from [Link]

  • Liu, F., & Liu, S. (2010). Density Functional Steric Analysis of Linear and Branched Alkanes. The Journal of Physical Chemistry A, 114(48), 12751–12758. [Link]

  • LookChem. (n.d.). 1-Isobutyl-4-nitrobenzene. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). 2-Amino-4-Nitro-1-Propoxy Benzene. Retrieved from [Link]

  • University of Cambridge. (n.d.). Physical properties of alkanes and their mixtures. Retrieved from [Link]

  • CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkanes. Retrieved from [Link]

  • Liu, F., & Liu, S. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of Physical Chemistry A, 114(48), 12751-12758. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15749, 4-Isopropylnitrobenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2). Retrieved from [Link]

  • Ashenhurst, J. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, November 15). Why do branched chain compounds have lower boiling points than the corresponding straight chain isomers? Retrieved from [Link]

  • Vedantu. (n.d.). What effect does branching of an alkane chain have class 11 chemistry CBSE. Retrieved from [Link]

  • Reddit. (2021, October 8). what effect does branching have on melting and boiling points and why? r/Mcat. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-ISOPROPYL-4-NITROSOBENZENE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81657, 1-Nitro-4-propoxybenzene. Retrieved from [Link]

  • NIST. (n.d.). 1-tert-Butyl-4-nitrobenzene. Retrieved from [Link]

  • Quora. (n.d.). Why is nitrobenzene insoluble in water? Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What are the physical properties of nitro compounds? Retrieved from [Link]

  • YouTube. (2018, July 24). NITROBENZENE SYNTHESIS | LABORATORY EXPERIMENT | ORGANIC CHEMISTRY. Retrieved from [Link]

  • DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587497, 1-Nitro-2-propoxybenzene. Retrieved from [Link]

  • NIST. (n.d.). 1-tert-Butyl-4-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151187211, 1-Tert-butylperoxy-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2020, April 25). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]

  • Cheméo. (n.d.). Benzene, propoxy- (CAS 622-85-5) - Chemical & Physical Properties. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • ResearchGate. (2020, April 25). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]

Sources

Beyond the SDS: Comprehensive Safety & Handling of 1-Nitro-4-(pentan-3-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Document Type: Technical Safety Guide & Handling Whitepaper Compound: 1-Nitro-4-(pentan-3-yloxy)benzene CAS: 63929-89-5 Synonyms: 4-(3-Pentyloxy)nitrobenzene; p-Nitrophenyl 3-pentyl ether Molecular Formula:



The "Black Box" Challenge in Drug Discovery

In early-stage drug development, researchers often encounter intermediates like 1-Nitro-4-(pentan-3-yloxy)benzene where experimental safety data is sparse. Unlike commodity chemicals (e.g., Acetone), niche intermediates lack extensive toxicological testing.

This guide bridges that gap. By applying Structure-Activity Relationship (SAR) analysis and Read-Across toxicology from the nitrobenzene class, we establish a conservative, high-integrity safety protocol. This compound combines a nitroaromatic core (toxicity/energetic potential) with a branched alkyl ether (lipophilicity/peroxidation potential).

Physicochemical Profile & Predicted Properties

Data derived from computational consensus and structural analogs.

PropertyValue / PredictionImplication for Handling
Physical State Solid (Low melting point likely) or Viscous LiquidMay require warming for transfer; solids generate dust.
Molecular Weight 225.24 g/mol Moderate volatility.
LogP (Predicted) ~3.5 - 4.2High Lipophilicity. Readily absorbs through skin/gloves.
Boiling Point >300°C (Predicted)Low vapor pressure at RT, but hazardous if aerosolized.
Flash Point >110°C (Predicted)Combustible, not highly flammable.
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water; bioaccumulates in fatty tissue.

Hazard Identification: Mechanistic Toxicology

To ensure safety, we must understand why the molecule is dangerous, not just that it is dangerous.

The Nitroaromatic Core: Methemoglobinemia

The primary hazard stems from the nitro group (


). Upon ingestion or absorption, hepatic enzymes reduce the nitro group. This metabolic cascade produces reactive intermediates that oxidize Hemoglobin (

) to Methemoglobin (

), which cannot transport oxygen.

Symptoms: Cyanosis (blue skin/lips), headache, fatigue, and in severe cases, hypoxic death.

The Ether Linkage: Peroxidation & Stability

The pentan-3-yloxy chain contains a secondary carbon adjacent to the ether oxygen. While aryl-alkyl ethers are generally more stable than dialkyl ethers (like diethyl ether), the branched alkyl chain presents a site for radical abstraction over extended storage periods, potentially forming explosive peroxides.

Visualization: Metabolic Toxicity Pathway

Figure 1: The metabolic reduction pathway of nitroaromatics leading to methemoglobinemia.

MetabolicPathway Compound 1-Nitro-4-(pentan-3-yloxy)benzene Liver Hepatic Reductase (CYP450) Compound->Liver Nitroso Nitroso Intermediate (R-NO) Liver->Nitroso Reduction Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Reduction MetHemo Methemoglobin (Fe3+) (No O2 Transport) Hydroxyl->MetHemo Redox Cycling Hemo Hemoglobin (Fe2+) (O2 Transport) Hemo->MetHemo Oxidation

Caption: In vivo reduction of the nitro group creates reactive species that disable oxygen transport.

Handling & Storage Protocols

Standard: GHS Category 3 (Toxic) Handling.

Engineering Controls
  • Containment: Handle exclusively within a certified chemical fume hood.

  • Inert Atmosphere: Store under Nitrogen (

    
    ) or Argon.[1] Oxygen promotes both oxidative degradation and potential peroxide formation on the ether chain.
    
Personal Protective Equipment (PPE) Matrix

Rationale: High lipophilicity means this compound permeates standard nitrile gloves quickly.

PPE TypeSpecificationReplacement Protocol
Gloves (Primary) Silver Shield / Laminate (Best) or Double Nitrile (Minimum)Change outer nitrile every 15 mins upon contact.
Respiratory P95/P100 (if solid/dust) or Organic Vapor Cartridge (if heated)Only if hood containment is breached.
Eye/Face Chemical Splash GogglesFace shield required for synthesis >5g.
Clothing Tyvek Sleeves + Lab CoatPrevent skin absorption at wrists.
Storage Logic
  • Temperature: 2-8°C (Refrigerated).

  • Segregation: Store away from Reducing Agents (hydrides, metals) to prevent uncontrolled reduction of the nitro group (exothermic). Store away from Strong Oxidizers to prevent ether oxidation.[2]

Experimental Workflow: Synthesis & Purification

Figure 2: Risk-Assessed Workflow for Handling Nitro-Alkoxy Intermediates.

HandlingWorkflow Start Start: Weighing/Dispensing Static Static Control: Use Antistatic Gun/Mat Start->Static Dry Solid Risk Solvent Solvent Choice: Avoid Ethers if possible (Use DCM/EtOAc) Static->Solvent Reaction Reaction Monitoring: TLC (UV Active) Solvent->Reaction Quench Quench/Workup: Cold Acid/Base Wash Reaction->Quench Complete Waste Waste Disposal: Segregated Organic Stream Quench->Waste

Caption: Operational workflow emphasizing static control and solvent selection to minimize energetic risks.

Synthesis Safety Note

When synthesizing this compound (e.g., via alkylation of p-nitrophenol), the reaction mixture often involves bases (


, 

).
  • Critical Control: Do not heat the reaction above 80°C without calorimetric testing (DSC). Nitro compounds have a "thermal onset" where decomposition becomes self-accelerating.

Emergency Response & First Aid

Specific antidote protocols for Nitro-compounds differ from standard solvents.

Exposure Scenarios
  • Inhalation: Move to fresh air. DO NOT perform mouth-to-mouth resuscitation (risk of secondary poisoning to rescuer). Use a bag-valve mask.[3]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents to clean skin; this accelerates absorption of the lipophilic nitro compound.

  • Eye Contact: Flush for 15 minutes.

Medical Note (For Physicians)

Treat as Nitrobenzene Poisoning .

  • Monitor for Methemoglobinemia.

  • If MetHb > 30%, administer Methylene Blue (1-2 mg/kg IV) strictly under medical supervision.

  • Contraindication: Avoid Methylene Blue in G6PD-deficient patients.

Disposal & Environmental Fate[4][5][6]

  • Classification: Hazardous Waste (Toxic, Organic).

  • Method: Incineration in a chemical combustor equipped with an afterburner and scrubber.

  • Rationale: Incineration ensures complete destruction of the nitro group (

    
     scrubbed) and the ether chain.
    
  • Prohibition: Never dispose of down the drain. High aquatic toxicity is predicted for nitro-ethers (LogP > 3 implies bioaccumulation in aquatic life).

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142677, 1-Nitro-4-(octyloxy)benzene (Analog Read-Across). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzene and Alkoxy-nitrobenzenes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitrobenzene (Applied to derivatives). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Precision Williamson Ether Synthesis of 4-Nitrophenyl 3-Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing ethers using secondary alkyl halides via the Williamson approach presents a classic competition between substitution (SN2) and elimination (E2).[1] This protocol details the synthesis of 4-nitrophenyl 3-pentyl ether , a molecule where the steric hindrance of the 3-pentyl group significantly lowers the reaction rate, increasing the risk of forming 2-pentene side products.

This guide moves beyond standard textbook procedures, utilizing the Cesium Effect and polar aprotic solvation to maximize nucleophilicity while suppressing basicity. We prioritize the Phenoxide + Alkyl Halide route (Classic Williamson) as requested, but also provide a critical comparison to the Nucleophilic Aromatic Substitution (SNAr) route, which is often superior for this specific electron-deficient ring system.

Strategic Analysis & Retrosynthesis

Retrosynthetic Disconnection

The target molecule can be disconnected at the ether linkage in two distinct ways.

  • Route A (Williamson): Disconnection to 4-nitrophenoxide (Nucleophile) and 3-bromopentane (Electrophile).

    • Challenge: The electrophile is a secondary alkyl halide. The phenoxide is a weak base but can still promote E2 elimination if reaction temperatures are uncontrolled.

  • Route B (SNAr): Disconnection to 3-pentoxide (Nucleophile) and 1-fluoro-4-nitrobenzene (Electrophile).

    • Advantage:[2] The nitro group activates the ring for nucleophilic attack. No elimination risk on the alkyl chain.

    • Note: While Route B is often preferred in process chemistry for nitrophenyl ethers, this protocol focuses on optimizing Route A to demonstrate high-fidelity Williamson conditions.

Mechanistic Pathway (Route A)

The reaction follows an SN2 mechanism.[1][3][4][5][6] The 4-nitrophenoxide ion attacks the antibonding orbital (


) of the C-Br bond at the 3-position of the pentane chain.

ReactionMechanism Phenol 4-Nitrophenol (Substrate) Phenoxide 4-Nitrophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base Cesium Carbonate (Base) Base->Phenoxide TS Transition State [Pentagonal Bipyramidal] Phenoxide->TS Attack on C3 AlkylHalide 3-Bromopentane (Electrophile) AlkylHalide->TS Product 4-Nitrophenyl 3-pentyl ether (Target) TS->Product Inversion of Config (SN2) SideProduct 2-Pentene (Elimination Impurity) TS->SideProduct E2 Competition

Figure 1: Mechanistic pathway showing the competition between productive SN2 substitution and parasitic E2 elimination.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
4-Nitrophenol 139.111.01.39 g (10 mmol)Nucleophile Precursor
3-Bromopentane 151.051.52.27 g (1.86 mL)Electrophile (Secondary)
Cesium Carbonate (

)
325.822.06.52 gBase (Cesium Effect)
Potassium Iodide (KI) 166.000.10.17 gFinkelstein Catalyst
DMF (Anhydrous) --20 mLPolar Aprotic Solvent

Why Cesium Carbonate? Unlike Sodium Hydride (NaH),


 is non-pyrophoric and milder. The large cesium cation (

) forms a loose ion pair with the phenoxide, increasing its "naked" character and nucleophilicity in DMF, which is critical for overcoming the steric hindrance of the secondary bromide [1].
Step-by-Step Methodology
Phase 1: Nucleophile Generation
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flame-dry under nitrogen flow if strict anhydrous conditions are desired (though

    
     is tolerant of trace moisture).
    
  • Solvation: Add 4-Nitrophenol (1.39 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add Cesium Carbonate (6.52 g) in a single portion. The solution will turn vibrant yellow/orange immediately, indicating the formation of the 4-nitrophenoxide anion.

  • Activation: Stir at room temperature for 30 minutes to ensure complete deprotonation.

Phase 2: Electrophile Addition & Reaction
  • Catalyst Addition: Add Potassium Iodide (0.17 g). Note: KI converts trace alkyl bromides to alkyl iodides in situ, which are better leaving groups (Finkelstein reaction).

  • Addition: Add 3-Bromopentane (1.86 mL) dropwise via syringe.

  • Thermal Drive: Attach a reflux condenser. Heat the reaction mixture to 65°C in an oil bath.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures exponentially favor the E2 elimination of 3-bromopentane to 2-pentene.

  • Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (4-nitrophenol) is more polar than the product. Reaction typically requires 12–18 hours due to steric hindrance.

Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (

    
     mL).
    
  • Alkaline Wash (Crucial): Wash the combined organic layers with 1M NaOH (

    
     mL).
    
    • Why? This removes unreacted 4-nitrophenol. The product is an ether and will stay in the organic layer; the starting phenol will deprotonate, become water-soluble, and wash away.

  • Drying: Wash with brine, dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 5%

    
     10% EtOAc/Hexanes).
    

Workflow Visualization

ProtocolWorkflow Start Start: 4-Nitrophenol Deprotonation Add Cs2CO3 in DMF (Formation of Phenoxide) Start->Deprotonation Addition Add 3-Bromopentane + KI (Heat to 65°C) Deprotonation->Addition Check TLC Check (12-18 Hours) Addition->Check Check->Addition Incomplete Workup Quench in Water Extract with Et2O Check->Workup Complete Wash Wash with 1M NaOH (Removes unreacted Phenol) Workup->Wash Final Concentrate & Dry (Target Ether) Wash->Final

Figure 2: Operational workflow emphasizing the critical NaOH wash step for purity.

Quality Control & Validation

  • TLC:

    
     of product will be significantly higher than 4-nitrophenol.
    
    • Visualization: UV lamp (254 nm). The nitro group is a strong chromophore.

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • Aromatic Protons: Look for the characteristic AA'BB' pattern of the para-substituted ring (

      
       8.2 ppm, 2H, d; 
      
      
      
      6.9 ppm, 2H, d).
    • Ether Methine: The proton on the carbon attached to oxygen (OCH) will appear as a quintet around

      
       4.3–4.5 ppm.
      
    • Absence of OH: No broad singlet >5.0 ppm.

Strategic Note: The SNAr Alternative

While the Williamson synthesis (Method A) is effective, the SNAr route (Method B) is chemically superior for this specific target due to the electron-withdrawing nitro group [2].

  • Protocol: React 3-pentanol with NaH (to form the alkoxide), then add 1-fluoro-4-nitrobenzene .

  • Benefit: 1-fluoro-4-nitrobenzene is highly reactive toward nucleophilic aromatic substitution. The reaction proceeds rapidly, and because the alkyl group is part of the nucleophile (not the electrophile), elimination is impossible .

  • Recommendation: If the Williamson yield is low (<50%) due to elimination, switch immediately to the SNAr protocol.

References

  • Preparation of Ethers (Williamson Synthesis). Organic Chemistry Portal. [Link][3]

  • Nucleophilic Aromatic Substitution (SNAr). Chemistry LibreTexts. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis. Organic Process Research & Development. [Link][7]

Sources

Application Notes and Protocols for the Alkylation of p-Nitrophenol with 3-Bromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the O-alkylation of p-nitrophenol with 3-bromopentane, a reaction that presents unique challenges due to the secondary nature of the alkylating agent. These notes delve into the mechanistic underpinnings of the Williamson ether synthesis in this context, offering a detailed experimental protocol, strategies for optimizing reaction conditions, and troubleshooting guidance. The content is designed for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical, actionable procedures for the synthesis of 1-nitro-4-(pentan-3-yloxy)benzene.

Introduction and Scientific Background

The O-alkylation of phenols is a cornerstone of synthetic organic chemistry, pivotal in the synthesis of a vast array of chemical intermediates and active pharmaceutical ingredients (APIs). The Williamson ether synthesis, a classical and versatile method, is frequently employed for this transformation.[1] It involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide via an SN2 mechanism.[2][3]

The subject of this guide, the alkylation of p-nitrophenol with 3-bromopentane, presents a specific set of challenges. While p-nitrophenol readily forms a stabilized phenoxide ion due to the electron-withdrawing nitro group, the use of a secondary alkyl halide like 3-bromopentane introduces a competing E2 elimination pathway.[4][5] This can significantly reduce the yield of the desired ether product, 1-nitro-4-(pentan-3-yloxy)benzene, and lead to the formation of pentene isomers as major byproducts.

Furthermore, the phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (O-alkylation vs. C-alkylation).[6] The reaction conditions, particularly the choice of solvent and base, play a critical role in directing the selectivity towards the desired O-alkylation product.[6][7] This guide will address these challenges by providing a robust protocol designed to favor the SN2 pathway and maximize the yield of the target ether.

Mechanistic Considerations: O- vs. C-Alkylation and SN2 vs. E2 Competition

The reaction proceeds through the initial deprotonation of p-nitrophenol by a suitable base to form the p-nitrophenoxide ion. This anion then acts as the nucleophile, attacking the electrophilic carbon of 3-bromopentane.

Key Mechanistic Pathways:

  • SN2 (Desired Pathway): The p-nitrophenoxide ion attacks the carbon atom bearing the bromine atom, displacing the bromide ion and forming the ether linkage. This pathway is favored by polar aprotic solvents that solvate the cation but leave the anion relatively "naked" and highly reactive.[2][8]

  • E2 (Competing Pathway): The p-nitrophenoxide ion can also act as a base, abstracting a proton from a carbon atom adjacent to the bromine-bearing carbon. This results in the elimination of HBr and the formation of an alkene. Secondary alkyl halides are particularly prone to E2 elimination, especially with strong, sterically hindered bases.[3][4]

  • O-Alkylation vs. C-Alkylation: The p-nitrophenoxide ion has electron density on both the oxygen atom and the aromatic ring. While O-alkylation is generally favored, certain conditions, such as the use of protic solvents that can hydrogen-bond with the oxygen, can promote C-alkylation.[6][9]

To maximize the yield of the desired product, the reaction conditions must be carefully chosen to favor the SN2 reaction over E2 elimination and to ensure high selectivity for O-alkylation.

Experimental Protocol: Synthesis of 1-Nitro-4-(pentan-3-yloxy)benzene

This protocol is designed for a laboratory-scale synthesis. Appropriate scaling will be necessary for larger quantities.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
p-NitrophenolReagentMajor Chemical SupplierToxic, handle with care.
3-BromopentaneReagentMajor Chemical SupplierFlammable liquid.[10]
Potassium Carbonate (K₂CO₃)AnhydrousMajor Chemical SupplierMild base.[5]
N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical SupplierPolar aprotic solvent.[6]
Ethyl AcetateACS GradeMajor Chemical SupplierFor extraction.
HexaneACS GradeMajor Chemical SupplierFor purification.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor washing.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Major Chemical SupplierFor drying.
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants (approximately 5-10 mL per gram of p-nitrophenol).

  • Alkylation: To the stirring suspension, add 3-bromopentane (1.2 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants p-Nitrophenol + K₂CO₃ in DMF reaction_mix Heat to 80-90 °C (4-6 hours) reactants->reaction_mix Add 3-Bromopentane alkyl_halide 3-Bromopentane extraction Aqueous Work-up & Extraction reaction_mix->extraction Cool & Quench drying Drying & Solvent Removal extraction->drying chromatography Column Chromatography drying->chromatography product 1-Nitro-4-(pentan-3-yloxy)benzene chromatography->product

Caption: Experimental workflow for the synthesis of 1-nitro-4-(pentan-3-yloxy)benzene.

Optimization and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Base Anhydrous K₂CO₃A mild base is sufficient due to the acidity of p-nitrophenol (pKa ≈ 7.1). Stronger bases like NaOH or NaH can increase the rate of the competing E2 elimination.[5] If the reaction is slow, ensure the K₂CO₃ is anhydrous.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents favor the SN2 reaction by solvating the potassium cation, leaving a more nucleophilic phenoxide.[2][6] Protic solvents can decrease nucleophilicity through hydrogen bonding and may favor C-alkylation.[6] Ensure the solvent is anhydrous to prevent side reactions.
Temperature 80-90 °CHigher temperatures can increase the reaction rate but may also favor the E2 elimination pathway. This temperature range provides a good balance. If significant elimination is observed, consider lowering the temperature and extending the reaction time.
Molar Ratio 1.2 eq of 3-bromopentaneA slight excess of the alkylating agent helps to ensure complete consumption of the p-nitrophenol. A large excess should be avoided as it can complicate purification.
Catalyst Phase Transfer Catalyst (optional)For reactions that are sluggish or give low yields, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be beneficial. PTCs facilitate the transfer of the phenoxide ion into the organic phase, increasing the reaction rate.[11][12]

Common Issues and Solutions:

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or slightly increase the temperature.

    • Significant E2 elimination: Lower the reaction temperature and consider using a milder base.

    • Moisture in reagents/solvents: Ensure all reagents and solvents are anhydrous.

  • Presence of C-Alkylated Byproduct:

    • This is less common with p-nitrophenol but can occur. Ensure a polar aprotic solvent is used.[6]

  • Difficulty in Purification:

    • The starting materials and product have different polarities, making chromatographic separation straightforward. If separation is difficult, adjust the eluent system.

Safety and Handling

  • p-Nitrophenol: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • 3-Bromopentane: Flammable liquid. Keep away from ignition sources.

  • DMF: Can be absorbed through the skin. Handle with care and appropriate gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The O-alkylation of p-nitrophenol with 3-bromopentane is a feasible but nuanced reaction that requires careful control of reaction conditions to maximize the yield of the desired ether product. By understanding the competing reaction pathways and judiciously selecting the base, solvent, and temperature, researchers can successfully synthesize 1-nitro-4-(pentan-3-yloxy)benzene. The protocol and troubleshooting guide provided herein offer a solid foundation for achieving this synthetic goal.

References

  • Phase Transfer Catalysis without Solvent.
  • Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. (2025).
  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (2012). Journal of the American Chemical Society. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.
  • The Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]

  • (a) write the chemical equation for Williamson's synthesis . (b) give a m... (2025). Filo.
  • Industrial Phase-Transfer C
  • p-NITRODIPHENYL ETHER. Organic Syntheses Procedure. [Link]

  • Methods for the production and purification of di (nitrophenyl) ethers.
  • Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. [Link]

  • The Williamson Ether Synthesis. [Source Not Available].
  • Process for the purification of p-nitrophenol.
  • Process for the production of p-nitrophenols.
  • Which is the best organic solvent for nitrophenol solubility and extraction? (2024).
  • Differential reaction energy profiles for O versus C alkylation of...
  • Process for the purification of para-nitrophenol.
  • Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. (2004). [Source Not Available].
  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2025).
  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. (2016). Owlstown. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. [Link]

  • Mastering 3-Bromopentane: A Deep Dive into Its Synthesis and Industrial Applic
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
  • A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox... PMC. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). [Source Not Available].
  • Preparation of p-nitrophenols.
  • Alkyl Halide Reactivity. MSU chemistry. [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center.
  • (PDF) 1-Benzyloxy-4-nitrobenzene. ResearchGate. [Link]

  • Alkyl Halides to Alcohols. (2024). Chemistry Steps. [Link]

  • ORGANIC REACTION MECHANISM. [Source Not Available].
  • Preparation of Nitrobenzene (Nitr
  • P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Longdom Publishing. [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic. [Link]

Sources

Application Notes and Protocols for the Utilization of 1-Nitro-4-(pentan-3-yloxy)benzene as a Liquid Crystal Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 1-Nitro-4-(pentan-3-yloxy)benzene. This compound serves as a crucial intermediate in the synthesis of advanced liquid crystalline materials. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their unique ability to manipulate light has led to their widespread use in display technologies, sensors, and optical communication. The molecular architecture of a liquid crystal is paramount to its mesomorphic properties. The introduction of specific functional groups and alkyl chains allows for the fine-tuning of these properties.

1-Nitro-4-(pentan-3-yloxy)benzene is a key building block in the synthesis of calamitic (rod-shaped) liquid crystals. The presence of the nitro group provides a convenient handle for further chemical transformations, most notably its reduction to an amine, which can then be used to form azo or azoxy linkages—common features in many liquid crystal structures. The pentan-3-yloxy group, a branched alkyl chain, is incorporated to influence the melting point and the type of mesophase exhibited by the final liquid crystal product. This guide will provide detailed protocols for the synthesis of this intermediate and its subsequent conversion into a liquid crystal precursor.

PART 1: Synthesis of 1-Nitro-4-(pentan-3-yloxy)benzene

The synthesis of 1-Nitro-4-(pentan-3-yloxy)benzene is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[2] In this case, the phenoxide derived from 4-nitrophenol attacks the electrophilic carbon of 3-bromopentane.

Causality of Experimental Design

The choice of reagents and conditions is critical for a successful synthesis. 4-nitrophenol is an ideal starting material due to the electron-withdrawing nature of the nitro group, which increases the acidity of the phenolic proton, facilitating its deprotonation to form the nucleophilic phenoxide. 3-bromopentane is chosen as the source of the branched pentyl group. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is employed to solvate the cation of the base, leaving the alkoxide anion more nucleophilic and accelerating the reaction.[3] Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions.

Experimental Protocol: Williamson Ether Synthesis

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-Nitrophenol139.1110.0 g0.0719
3-Bromopentane151.0412.0 g (10.1 mL)0.0795
Potassium Carbonate (K₂CO₃)138.2119.9 g0.144
N,N-Dimethylformamide (DMF)73.09100 mL-
Diethyl ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (10.0 g, 0.0719 mol), potassium carbonate (19.9 g, 0.144 mol), and 100 mL of N,N-dimethylformamide (DMF).

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide. To this suspension, add 3-bromopentane (10.1 mL, 0.0795 mol) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the 4-nitrophenol spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold water and extract with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

The crude 1-Nitro-4-(pentan-3-yloxy)benzene can be purified by recrystallization from ethanol.[4]

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized 1-Nitro-4-(pentan-3-yloxy)benzene should be confirmed by spectroscopic methods and melting point analysis.

  • ¹H NMR (CDCl₃): Expected signals would include aromatic protons in the region of δ 8.2 (d, 2H) and δ 6.9 (d, 2H), a multiplet for the methine proton of the pentan-3-yloxy group around δ 4.5, a multiplet for the methylene protons around δ 1.8, and a triplet for the methyl protons around δ 1.0.

  • ¹³C NMR (CDCl₃): Expected signals would include aromatic carbons, with the carbon attached to the nitro group being the most downfield, and aliphatic carbons of the pentan-3-yloxy group.

  • FTIR (KBr): Characteristic peaks would include strong absorbances for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹), C-O-C stretching of the ether linkage (around 1250 cm⁻¹ and 1040 cm⁻¹), and aromatic C-H stretching.

  • Melting Point: A sharp melting point indicates a high degree of purity.

PART 2: Application as a Liquid Crystal Intermediate

The synthesized 1-Nitro-4-(pentan-3-yloxy)benzene is a versatile intermediate for the creation of more complex liquid crystalline molecules. A common and crucial transformation is the reduction of the nitro group to an amine, yielding 4-(pentan-3-yloxy)aniline. This aniline derivative can then be used in a variety of coupling reactions to introduce mesogenic cores.

Workflow for Liquid Crystal Precursor Synthesis

G cluster_0 Synthesis of Intermediate cluster_1 Reduction to Aniline cluster_2 Formation of Mesogenic Core A 1-Nitro-4-(pentan-3-yloxy)benzene B 4-(pentan-3-yloxy)aniline A->B Reduction (e.g., SnCl₂/HCl) C Azo or Azoxy Liquid Crystal B->C Diazotization & Coupling

Caption: Synthetic pathway from 1-Nitro-4-(pentan-3-yloxy)benzene to an azo liquid crystal.

Protocol: Reduction of 1-Nitro-4-(pentan-3-yloxy)benzene to 4-(pentan-3-yloxy)aniline

The reduction of the nitro group can be effectively achieved using tin(II) chloride in the presence of hydrochloric acid.[6] This method is chemoselective for the nitro group, leaving other functional groups intact.[7]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
1-Nitro-4-(pentan-3-yloxy)benzene209.245.0 g0.0239
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6327.0 g0.120
Concentrated Hydrochloric Acid (HCl)36.4630 mL-
Ethanol46.07100 mL-
10 M Sodium Hydroxide (NaOH)40.00As needed-
Dichloromethane (DCM)84.93As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 1-Nitro-4-(pentan-3-yloxy)benzene (5.0 g, 0.0239 mol) in 100 mL of ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (27.0 g, 0.120 mol) followed by the slow addition of concentrated hydrochloric acid (30 mL) while cooling the flask in an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and slowly add 10 M sodium hydroxide solution until the pH is basic (pH > 10), which will precipitate tin salts.

  • Extraction: Extract the aqueous suspension with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts, wash with water (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter and remove the solvent under reduced pressure to obtain the crude 4-(pentan-3-yloxy)aniline. The product can be further purified by column chromatography on silica gel if necessary.

Protocol: Synthesis of an Azo Dye from 4-(pentan-3-yloxy)aniline

Azo dyes are a common class of liquid crystals. Their synthesis involves the diazotization of an aniline derivative followed by coupling with an electron-rich aromatic compound, such as a phenol.[8]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-(pentan-3-yloxy)aniline179.262.0 g0.0112
Concentrated Hydrochloric Acid (HCl)36.465 mL-
Sodium Nitrite (NaNO₂)69.000.85 g0.0123
Phenol94.111.05 g0.0112
Sodium Hydroxide (NaOH)40.00As needed-
Water18.02As needed-

Procedure:

  • Diazotization: Dissolve 4-(pentan-3-yloxy)aniline (2.0 g, 0.0112 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a beaker, cooling the mixture to 0-5 °C in an ice-salt bath. To this cold solution, add a solution of sodium nitrite (0.85 g, 0.0123 mol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 15 minutes at this temperature.

  • Coupling: In a separate beaker, dissolve phenol (1.05 g, 0.0112 mol) in a 10% sodium hydroxide solution (15 mL) and cool to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.

  • Isolation: Continue stirring for 30 minutes in the ice bath. Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. The crude dye can be recrystallized from a suitable solvent like ethanol.

Safety and Handling

Nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] All manipulations should be performed in a well-ventilated fume hood.[10] 3-Bromopentane is a flammable and irritating liquid and should be handled with care.[11] Concentrated acids and bases are corrosive and should be handled with appropriate precautions.

Conclusion

1-Nitro-4-(pentan-3-yloxy)benzene is a valuable and versatile intermediate for the synthesis of liquid crystalline materials. The protocols outlined in this guide provide a clear and reproducible pathway for its synthesis and subsequent conversion into a liquid crystal precursor. The careful control of reaction conditions and purification techniques is essential for obtaining high-purity materials, which is a prerequisite for achieving well-defined mesomorphic properties in the final liquid crystal products. The principles and techniques described herein can be adapted for the synthesis of a wide range of analogous liquid crystal intermediates with varying alkyl chain lengths and substitution patterns.

References

Sources

Application Note: Preparation of Mesogenic Cores Containing Pentan-3-yloxy Tails

[1]

Part 1: Executive Summary & Strategic Rationale

The "Swallow-Tail" Architecture in Liquid Crystals

The incorporation of pentan-3-yloxy tails (a symmetrical, branched "swallow-tail" moiety) onto mesogenic cores is a critical design strategy in the development of advanced liquid crystalline (LC) materials. Unlike standard linear alkoxy chains (e.g.,

12

Key Functional Benefits:

  • Melting Point Depression: The lateral protrusion disrupts efficient crystal packing, significantly lowering the crystal-to-mesophase transition temperature (

    
    ).
    
  • Phase Suppression: The steric bulk often destabilizes highly ordered Smectic phases, promoting Nematic or Twist-Bend Nematic (

    
    ) phases.
    
  • Solubility Enhancement: The branched architecture improves solubility in organic solvents, facilitating easier processing and purification of the final mesogen.

Synthetic Challenge: The Secondary Carbon Problem

Attaching a pentan-3-yloxy tail requires forming an ether bond at a secondary carbon . This presents a specific chemoselective challenge:

  • Classical Williamson Ether Synthesis using 3-bromopentane is prone to E2 elimination , yielding 2-pentene rather than the desired ether.[2]

  • Nucleophilic Substitution is sterically hindered, leading to slow reaction rates and incomplete conversion.[1][2]

This guide details two protocols: the High-Fidelity Mitsunobu Protocol (Recommended for R&D/High Purity) and the Modified Williamson Protocol (Scale-up alternative).

Part 2: Synthetic Strategy & Decision Matrix

The choice of method depends on the electronic nature of the mesogenic core (the phenol) and the scale of the reaction.

Synthesis_Decision_MatrixStartTarget: Pentan-3-yloxy MesogenScaleReaction Scale & Core Sensitivity?Start->ScaleSmallScale< 10g / Acid-Sensitive / High Purity NeededScale->SmallScaleLargeScale> 10g / Robust Core / Cost-SensitiveScale->LargeScaleMitsunobuRoute A: Mitsunobu Coupling(Pentan-3-ol + DIAD + PPh3)SmallScale->MitsunobuPreferredWilliamsonRoute B: Modified Williamson(3-Bromopentane + K2CO3 + KI)LargeScale->WilliamsonConditionalMit_OutcomeHigh Yield, No EliminationRequires ChromatographyMitsunobu->Mit_OutcomeWill_OutcomeLower Cost, E2 Side-ProductsRequires Distillation/RecrystallizationWilliamson->Will_Outcome

Figure 1: Decision matrix for selecting the appropriate etherification pathway.

Part 3: Protocol A - High-Fidelity Mitsunobu Coupling (Recommended)[1]

This protocol utilizes the redox system of Triphenylphosphine (


Mechanism Note: While pentan-3-ol is achiral, the Mitsunobu reaction proceeds with inversion of configuration.[2] This is critical if using chiral variants (e.g., octan-2-ol), but for pentan-3-ol, it ensures substitution over elimination.[1][2]

Materials & Reagents
ReagentEquivalentsRole
Mesogenic Phenol (Core)1.0Nucleophile (

must be < 11)
Pentan-3-ol 1.2 - 1.5Substrate (Secondary Alcohol)
Triphenylphosphine (

)
1.5Reductant/Activator
DIAD (or DEAD)1.5Oxidant
THF (Anhydrous)Solvent0.1 M Concentration
Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with the Mesogenic Phenol (1.0 eq), Pentan-3-ol (1.2 eq), and

    
      (1.5 eq). Dissolve in anhydrous THF under 
    
    
    flow.
  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Critical: Controlling temperature prevents the decomposition of the betaine intermediate.
    
  • Addition: Dissolve DIAD (1.5 eq) in a small volume of THF. Add this solution dropwise via the addition funnel over 30–60 minutes.

    • Visual Cue: The solution will turn yellow/orange upon DIAD addition and should fade back to colorless/light yellow as the reaction proceeds. Permanent yellow color indicates excess DIAD.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.

    • Monitoring: Check via TLC.[2] The secondary alcohol is less reactive than primary ones; if conversion is stalled, heat to

      
       (reflux is rarely needed and increases side reactions).
      
  • Workup:

    • Remove solvent under reduced pressure.[2]

    • The residue will contain the product, triphenylphosphine oxide (

      
      ), and reduced hydrazine.[1][2]
      
    • Trituration: Add cold diethyl ether or hexane/ethyl acetate (9:1).

      
       often precipitates; filter it off.[2]
      
  • Purification: Purify the filtrate via flash column chromatography (Silica gel).

    • Eluent: Hexane/DCM or Hexane/Ethyl Acetate gradients.[2]

Part 4: Protocol B - Modified Williamson Ether Synthesis (Scale-Up)

For larger batches where chromatography is impractical, this method uses phase-transfer principles or polar aprotic forcing conditions.[1][2] Warning: Expect 10–20% alkene formation (2-pentene).[1]

Materials & Reagents
ReagentEquivalentsRole
Mesogenic Phenol 1.0Nucleophile
3-Bromopentane 1.5 - 2.0Electrophile (Excess required due to elimination)

(Anhydrous)
3.0Base (Mild, prevents rapid elimination)
Potassium Iodide (KI) 0.1 (Cat.)[1]Finkelstein catalyst (converts Br

I in situ)
Butanone (MEK) or DMF SolventMEK for reflux (

); DMF for higher temp
Step-by-Step Methodology
  • Setup: Use a round-bottom flask with a high-efficiency reflux condenser.

  • Mixing: Combine Phenol ,

    
     , and KI  in the solvent (MEK is preferred for easier removal; DMF for unreactive phenols).[1][2]
    
  • Activation: Stir at

    
     for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 3-Bromopentane (1.5 eq) in a single portion.

  • Reflux: Heat to vigorous reflux (

    
     for MEK).
    
    • Time: This reaction is slow.[2] 24–48 hours is typical.[2]

    • Boost: If using DMF, keep temperature at

      
      .[1][2] Do not  exceed 
      
      
      to minimize E2 elimination.
  • Workup:

    • Filter off inorganic salts (

      
      ) while hot.[1][2]
      
    • Evaporate solvent.[2]

    • Elimination Product Removal: The byproduct, 2-pentene, is volatile (bp

      
      ) and will be removed during rotary evaporation.[1][2]
      
  • Purification: Recrystallization from Ethanol or Acetonitrile is usually required to remove unreacted phenol.

Part 5: Characterization & Validation[1]

Confirming the structure of the pentan-3-yloxy tail is distinct from a straight chain (n-pentyloxy).

-NMR Spectroscopy (Diagnostic Signals)

The connectivity is validated by the methine proton at the ether linkage.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegralNotes

4.10 – 4.30 Quintuplet 1HKey Diagnostic. Distinct from triplet at 4.0 ppm for

-alkoxy.

1.60 – 1.80Multiplet4HMethylene groups adjacent to the chiral center.

0.90 – 1.00Triplet6HTerminal methyls.

(Ortho)
6.80 – 7.00Doublet2HShielding effect of the alkoxy group.
Differential Scanning Calorimetry (DSC)[1][4]
  • Expectation: Compared to the

    
    -pentyloxy analogue, the pentan-3-yloxy derivative should show a lower melting point  and potentially a narrower nematic range due to the disruption of lateral packing.
    

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Mitsunobu) Steric hindrance of secondary alcoholUse ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for higher driving force.[1]
Low Yield (Williamson) E2 Elimination dominatingSwitch solvent to Acetone (lower temp) or use Cs2CO3 (Cesium effect) to enhance nucleophilicity.[1]
Sticky/Oily Product Residual

or DIAD byproducts
Perform a "soft" saponification : Treat crude with mild NaOH/MeOH to hydrolyze excess DIAD, then chromatograph.[1][2] Use polymer-supported

for easier filtration.[3]
Unreacted Phenol Phenol is electron-poor (e.g., cyano-phenols)Electron-poor phenols are poor nucleophiles.[1][2] Mitsunobu is strictly required here; Williamson will fail.

Part 7: References

  • Mitsunobu, O. (1981).[1][2] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4] Synthesis, 1981(1), 1-28.[1][2] Link[1]

  • Goodby, J. W., et al. (2014).[1][2] Liquid Crystals: Chemistry and Structure. In: Handbook of Liquid Crystals. Wiley-VCH. (General reference for branched tail effects on mesophases).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Substitution vs Elimination.[5] Link

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Conditions. Link

  • Imrie, C. T., & Taylor, L. (1989).[1][2] The preparation and properties of some non-symmetric dimeric liquid crystals. Liquid Crystals, 6(1), 1-10.[1][2] (Demonstrates effects of lateral branching). Link[1]

Troubleshooting & Optimization

Controlling temperature to prevent decomposition of nitro-alkoxy intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Control of Nitro-Alkoxy Intermediates Ticket ID: #NA-T442 Assigned Specialist: Dr. Alex Vance, Senior Application Scientist Status: OPEN

⚠️ CRITICAL SAFETY NOTICE

Read before proceeding: Nitro-alkoxy compounds (e.g., nitroanisoles, nitrophenetoles) represent a unique class of "internal redox" hazards. You are covalently bonding an oxidizer (nitro group) to a fuel source (alkoxy group). The Danger: If thermal control is lost, these molecules do not just decompose; they undergo intramolecular oxidation-reduction, often leading to deflagration or detonation.

Part 1: The Thermodynamics of Instability (FAQ)

Q1: Why are nitro-alkoxy intermediates more thermally sensitive than their precursors?

A: You are fighting against the Nitro-Nitrite Isomerization pathway. In a standard Nucleophilic Aromatic Substitution (


), you react a chloronitrobenzene with an alkoxide. The resulting intermediate (a Meisenheimer complex) and the final product possess a 

bond and a

bond.
  • The Mechanism: Under thermal stress, the nitro group ($ -NO_2

    
     -ONO 
    
    
    
    E_a \approx 240 \text{ kJ/mol}$) than the original
    
    
    bond.
  • The Cascade: The nitrite ester undergoes homolytic cleavage, generating alkoxy radicals and

    
     gas. This radical storm attacks the alkyl chain of your alkoxy group, triggering a rapid, autocatalytic decomposition.
    
Q2: My DSC data shows an onset temperature ( ) of 240°C. Why can't I run my reaction at 180°C?

A: Do not trust the "Pure" DSC for process conditions. Your DSC data likely reflects the pure, isolated intermediate. In the reactor, you have a "witches' brew" of:

  • Alkoxide bases: These lower the decomposition onset by catalyzing condensation reactions.

  • Halide salts: Byproducts like NaCl or KCl increase the viscosity, creating "hot spots" where local temperatures exceed your sensors' readings.

  • The "Rule of 100": For adiabatic safety, you must operate at

    
    . If your 
    
    
    
    is 240°C, your absolute maximum limit is 140°C. For active cooling, a 50K margin is the industry standard.

Part 2: Experimental Protocol – The "Isothermal Dosing" Loop

Objective: Synthesize nitro-alkoxy intermediate while maintaining


 throughout the addition phase.
The Setup (Hardware Requirements)
  • Reactor: Double-jacketed glass or Hastelloy (avoid stainless steel if acidic quenching is used later).

  • Sensors: Two internal RTDs (Resistance Temperature Detectors) placed at different depths to detect stratification.

  • Dosing: Gravimetric feed pump (not volumetric) linked to the temperature controller.

The Process Logic (Graphviz Visualization)

TemperatureControlLoop Start Start Dosing Alkoxide Sensor Read Internal Temp (Ti) Start->Sensor Decision Is Ti > Setpoint + 1°C? Sensor->Decision ActionStop STOP Dosing Increase Jacket Cooling Decision->ActionStop YES (Spike Detected) ActionContinue Continue/Resume Dosing (0.5 mL/min) Decision->ActionContinue NO (Stable) ActionStop->Sensor Wait 2 mins CheckYield Check Heat Flow (Qr) ActionContinue->CheckYield CheckYield->Sensor Loop End Reaction Complete CheckYield->End Total Mass Added

Figure 1: The "Stop-and-Cool" feedback loop. This logic must be programmed into your automated reactor system to prevent thermal accumulation.

Step-by-Step Methodology
  • Cryo-Preload: Charge the nitro-aromatic substrate and solvent. Cool to -10°C (or 20°C below target reaction temp).

  • The "Seeding" Phase: Add 5% of the alkoxide solution rapidly.

    • Why? This initiates the reaction and allows you to calculate the specific heat of reaction (

      
      ) based on the observed exotherm.
      
  • Adaptive Dosing:

    • Calculate the max dosing rate (

      
      ) using:
      
      
      
      
    • Set your pump to 80% of

      
      .
      
  • The "Soak" Period: After dosing is complete, hold temperature for 60 minutes.

    • Critical Check: Monitor the jacket temperature (

      
      ). If 
      
      
      
      starts dropping while
      
      
      remains constant, the reaction is finishing. If
      
      
      must drop lower to maintain
      
      
      , you have a decomposition side-reaction (autocatalysis). QUENCH IMMEDIATELY.

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Chocolate Mousse" Effect (Mixture turns viscous/foamy)Decomposition Onset. Gas generation (

,

) coupled with polymerization.
EMERGENCY: 1. Stop agitation (prevent entrainment). 2. Dump to quench tank containing cold water/acid. 3. Evacuate area.
Sudden Pressure Spike (No Temp Spike)Gas Evolution. Likely hydrolysis of the alkoxy group or nitrite formation.Check reactor headspace for

(brown fumes). Vent to scrubber. Reduce reaction temperature by 10°C.
Yield Loss + Dark Tar Hotspots. High viscosity is preventing heat transfer near the walls.Increase impeller speed. Switch to a "Visco-Jet" or anchor impeller. Verify Reynolds number

.
DSC Peak Shift (New lower temp peak)Catalytic Impurity. Presence of rust (Fe), water, or residual base.Re-run DSC with "spiked" samples (add water/rust) to identify the culprit. Pass reactants through silica plug before use.

Part 4: Analytical Validation (Go/No-Go)

Before scaling up, you must validate the stability of the intermediate mixture, not just the starting materials.

The "Heat-Wait-Search" Experiment (ARC): Use Accelerating Rate Calorimetry (ARC) to determine the Time to Maximum Rate (TMR) .

  • Goal: Find

    
     (The temperature at which the reaction runs away within 24 hours).
    
  • Pass Criteria: Your process temperature must be at least 50K lower than the

    
     temperature.
    

DecompositionPath NitroAlkoxy Nitro-Alkoxy Intermediate Radical Alkoxy Radical + NO2 NitroAlkoxy->Radical Heat (> Tonset) Gas Gas Evolution (N2, NOx, CO2) Radical->Gas Fragmentation Tar Polymeric Tar (Viscous Residue) Radical->Tar Polymerization

Figure 2: Simplified decomposition pathway showing the divergence into gas generation (pressure hazard) and tar formation (fouling/yield loss).

References

  • Gustin, J. L. (1998).[1] Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Link

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Makosza, M., & Winiarski, J. (1987).[2] Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. (Mechanism of nitro-aromatic substitution).[2][3][4][5] Link

  • Health and Safety Executive (HSE) . Chemical Reaction Hazards & Runaway Reactions. (Guidelines for dosing control). Link

Sources

Separation of O-alkylation vs C-alkylation byproducts in phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PHEN-ALK-001 Subject: Separation of O-alkylation vs. C-alkylation byproducts Assigned Specialist: Senior Application Scientist

Module 1: Diagnostic Hub – The "Why" Behind the Mixture

Before attempting separation, it is critical to understand why your reaction produced a mixture. Phenoxide anions are ambident nucleophiles , meaning they possess two nucleophilic sites: the hard oxygen atom and the soft carbon atoms (ortho/para positions).

The ratio of O-alkylation (Ether, usually desired) to C-alkylation (Alkylphenol, usually byproduct) is dictated by the HSAB (Hard and Soft Acids and Bases) theory and solvent effects.

Mechanism & Selectivity Logic
  • O-Alkylation (Kinetic Control): Favored by "naked" anions where the negative charge is concentrated on the oxygen. This occurs in polar aprotic solvents which solvate the cation (e.g., Na⁺) but leave the phenoxide anion free.

  • C-Alkylation (Thermodynamic Control): Favored when the oxygen is shielded (e.g., by hydrogen bonding) or when the reaction is reversible. Protic solvents solvate the oxygen, making it less nucleophilic, forcing the reaction to the softer carbon ring.

Selectivity Decision Matrix
VariableCondition for O-Alkylation (Ether)Condition for C-Alkylation (Byproduct)Mechanistic Reason
Solvent Polar Aprotic (DMF, DMSO, NMP)Protic (Water, Alcohols, TFE)Aprotic solvents leave O⁻ "naked" and reactive. Protic solvents H-bond to O⁻, blocking it.[1]
Counter-ion Large/Soft (K⁺, Cs⁺, NR₄⁺)Small/Hard (Li⁺, Na⁺)Loose ion pairs favor O-attack. Tight ion pairs favor C-attack.
Temperature Low to Moderate (< 60°C)High (> 80°C)C-alkylation has a higher activation energy but yields the thermodynamic product.
Leaving Group Hard (Tosylate, Mesylate)Soft (Iodide, Bromide)Hard electrophiles prefer hard nucleophiles (Oxygen).

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the divergence in pathway based on reaction conditions.

ReactionPath Start Phenol + Base Phenoxide Phenoxide Anion (Ambident Nucleophile) Start->Phenoxide Condition_A Polar Aprotic Solvent (DMF/DMSO) Loose Ion Pair Phenoxide->Condition_A Path A Condition_B Protic Solvent (EtOH/H2O) H-Bonding to Oxygen Phenoxide->Condition_B Path B O_Alk O-Alkylation (Ether Product) Kinetically Favored Condition_A->O_Alk Naked O- Attack C_Alk C-Alkylation (Ortho/Para Phenol) Thermodynamically Favored Condition_B->C_Alk Shielded O- / Ring Attack

Figure 1: Reaction pathway divergence based on solvent and solvation effects.

Module 3: Separation Protocols

If you already have a mixture, use the following protocols. The separation relies on a fundamental chemical difference: O-alkylated products are neutral ethers, while C-alkylated products retain the acidic phenolic proton.

Protocol A: Chemical Separation (Extraction)

Best for: Large scale separations where chromatography is expensive.

The Challenge: Standard phenols (pKa ~10) are easily extracted with NaOH. However, Cryptophenols (sterically hindered phenols, e.g., 2,6-di-tert-butylphenol derivatives) are too bulky and weakly acidic to dissolve in aqueous NaOH. They require Claisen’s Alkali .[2]

Step-by-Step Workflow
  • Dissolve Mixture: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Diethyl Ether, Toluene, or Hexane).

  • Primary Wash (Standard Phenols):

    • Wash the organic layer 2x with 1M NaOH .

    • Result: Unhindered C-alkylated byproducts and unreacted starting phenol move to the Aqueous Layer . The O-alkylated ether remains in the Organic Layer .

  • Secondary Wash (Cryptophenols - If applicable):

    • If your byproduct is sterically hindered (ortho-substituted), the NaOH wash may fail.

    • Wash the organic layer with Claisen’s Alkali (Preparation: 35g KOH dissolved in 25mL water, diluted with 100mL Methanol).[2]

    • Mechanism:[1][3][4][5][6][7][8] The methanol lowers the dielectric constant and solvates the organic residue, allowing the base to access the hindered proton.

  • Final Isolation:

    • Organic Layer: Dry over MgSO₄, filter, and evaporate to yield pure O-alkylated Ether .

    • Aqueous Layer(s): Acidify with HCl and extract with ether to recover C-alkylated byproducts (if characterization is needed).

Protocol B: Chromatographic Separation

Best for: Small scale or when pKa differences are insufficient.

Principle: Phenols are Hydrogen Bond Donors (HBD). Ethers are only Hydrogen Bond Acceptors (HBA). On Silica Gel (acidic/polar), phenols interact strongly via H-bonding and elute significantly later than ethers.

Compound TypeRelative PolarityTLC Behavior (Silica)Recommended Mobile Phase
O-Alkylated (Ether) LowHigh Rf (moves fast)5-10% EtOAc in Hexanes
C-Alkylated (Phenol) HighLow Rf (streaks/trails)Requires higher polarity to elute

Troubleshooting Tip: If the C-alkylated phenol streaks on the column, add 1% Acetic Acid to your mobile phase to suppress ionization and sharpen the peak.

Module 4: The Separation Decision Tree

Use this logic flow to determine the correct workup for your specific mixture.

SeparationTree Start Crude Mixture (Ether + Byproduct) Check_Sterics Is the C-alkyl byproduct sterically hindered? Start->Check_Sterics Standard_Wash Wash with 1M NaOH Check_Sterics->Standard_Wash No (Unhindered) Claisen_Wash Wash with Claisen's Alkali (KOH/MeOH/H2O) Check_Sterics->Claisen_Wash Yes (Cryptophenol) Separation_1 Aq: Byproduct Org: Product Standard_Wash->Separation_1 Partition Separation_2 Aq: Hindered Byproduct Org: Product Claisen_Wash->Separation_2 Partition Chromatography Flash Chromatography (Silica Gel) Separation_1->Chromatography If purity < 95% Separation_2->Chromatography If purity < 95%

Figure 2: Decision tree for selecting the appropriate extraction method based on steric hindrance.

Module 5: Frequently Asked Questions (FAQs)

Q: I used K₂CO₃ in Acetone, but I'm still seeing 15% C-alkylation. Why? A: While Acetone is polar aprotic, it is often not polar enough to fully dissociate tight ion pairs if the counter-ion is small (like Na⁺). Switch to DMF or DMSO to better solvate the cation. Alternatively, add a phase transfer catalyst (e.g., 18-Crown-6) to sequester the cation and increase the nucleophilicity of the oxygen [1].

Q: My C-alkylated byproduct is co-eluting with my product on TLC. How do I visualize them differently? A: Use Ferric Chloride (FeCl₃) stain. It specifically complexes with phenols to produce a purple/blue color. The O-alkylated ether will not stain with FeCl₃, allowing you to distinguish the two spots even if they are close in Rf [2].

Q: Can I convert the C-alkylated byproduct back into the desired ether? A: Generally, no. The C-C bond formation is irreversible under standard conditions. You must separate it. However, you can O-alkylate the byproduct to form a dialkylated species (ether + alkyl group) if that is a desired derivative, but you cannot "move" the alkyl group from Carbon to Oxygen.

References

  • Solvent Effects in Phenol Alkylation: PharmaXChange. "Conditions for O-alkylation vs C-alkylation of Phenolates." Available at: [Link]

  • TLC Visualization of Phenols: Kansas State University. "Separation of a mixture of phenols by thin layer chromatography." Available at: [Link]

  • Claisen's Alkali for Cryptophenols: Vertex AI Search / Kilomentor. "Claisen's Alkali Reagent for Separating Very Weak Acids."[2] (Contextualized from search results regarding hindered phenol extraction).

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Nitro-4-(pentan-3-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectroscopic Analysis: 1-Nitro-4-(pentan-3-yloxy)benzene

Part 1: Executive Summary & Core Directive

Objective: This guide provides a technical analysis of the 1H NMR spectrum of 1-Nitro-4-(pentan-3-yloxy)benzene , a branched alkyl aryl ether used frequently as a liquid crystal intermediate and in pharmaceutical synthesis.

The Challenge: Distinguishing this molecule from its linear isomer (1-nitro-4-pentyloxybenzene) and its precursor (4-nitrophenol) requires precise interpretation of the aliphatic region. This guide compares these three distinct chemical entities to validate successful synthesis and purity.

Authoritative Note: While specific spectral databases may not index this exact branched isomer, the data below is derived from high-fidelity substituent chemical shift additivity rules (Shoolery’s rules) and verified against experimentally available analogues (e.g., 1-nitro-4-isopropoxybenzene).

Part 2: Structural & Spectral Logic

The Molecule

The target molecule consists of a p-nitrophenyl core substituted with a pentan-3-yl ether group. The symmetry of the pentan-3-yl group (an ethyl-CH-ethyl "swallowtail") is the defining spectroscopic feature.

Key Structural Features for NMR:

  • Aromatic Region: A classic

    
     system due to the 1,4-disubstitution with groups of opposing electronic demand (Nitro = EWG; Alkoxy = EDG).
    
  • Aliphatic Region: The "swallowtail" ether linkage creates a unique splitting pattern distinct from straight-chain isomers.

Visualizing the Assignment Logic

G cluster_aromatic Aromatic Region (AA'BB') cluster_aliphatic Aliphatic Region (Branched) Struct 1-Nitro-4-(pentan-3-yloxy)benzene OrthoNO2 Ortho to NO2 (Deshielded) ~8.2 ppm Struct->OrthoNO2 OrthoOR Ortho to OR (Shielded) ~6.9 ppm Struct->OrthoOR Methine Methine (-CH-) Alpha to Oxygen ~4.3-4.5 ppm Struct->Methine Methylene Methylenes (-CH2-) Beta to Oxygen ~1.7 ppm Struct->Methylene Methyl Methyls (-CH3) Gamma to Oxygen ~0.9-1.0 ppm Struct->Methyl OrthoNO2->OrthoOR Coupling (J ~9Hz) Methine->Methylene Coupling Methylene->Methyl Coupling

Figure 1: Signal assignment logic mapping structural fragments to predicted chemical shifts and coupling relationships.

Part 3: Comparative Analysis (The "Fingerprint" Test)

To confirm the identity of 1-Nitro-4-(pentan-3-yloxy)benzene, one must rule out the starting material and the linear isomer.

Comparative Data Table
FeatureTarget: Branched Ether Alt 1: Linear Isomer (n-Pentyloxy)Alt 2: Precursor (4-Nitrophenol)
Alpha-Proton 1H, Septet (~4.3 ppm)2H, Triplet (~4.0 ppm)1H, Broad Singlet (>5.0 ppm, exchangeable)
Methyl Group 6H, Triplet (Two equivalent

)
3H, Triplet (Terminal

)
None
Aromatic Pattern

(Distinct)

(Distinct)

(Shifted due to -OH vs -OR)
Solubility (

)
HighHighLow/Moderate (Polar)
Detailed Spectral Breakdown

1. The Aromatic Region (6.9 – 8.2 ppm)

  • Signal A (Ortho to Nitro): Two protons appear as a doublet (part of the

    
     system) downfield at approximately 8.18 – 8.22 ppm . The strong electron-withdrawing nature of the nitro group deshields these protons.
    
  • Signal B (Ortho to Ether): Two protons appear as a doublet upfield at approximately 6.90 – 6.95 ppm . The electron-donating resonance effect of the oxygen atom shields these protons.

  • Diagnostic: The coupling constant (

    
    ) is typically 9.0 – 9.2 Hz , characteristic of ortho-coupling in benzene rings.
    

2. The Critical "Swallowtail" Region (4.0 – 4.5 ppm)

  • The Methine (

    
    ):  This is the "fingerprint" signal. Unlike the linear isomer which has a triplet integrating for 2H (the 
    
    
    
    ), the branched target has a methine proton integrating for 1H .
  • Splitting: It couples to the 4 protons on the adjacent methylene groups. Theoretically, this is a quintet (if

    
     protons are equivalent) or a septet . In practice, it appears as a multiplet centered at 4.3 – 4.5 ppm .
    

3. The Aliphatic Chain (0.9 – 1.8 ppm) [1]

  • Methylenes (

    
    ):  4 protons. They appear as a multiplet around 1.6 – 1.8 ppm .
    
  • Methyls (

    
    ):  6 protons. Due to symmetry, the two terminal methyl groups are chemically equivalent, appearing as a clean triplet  at 0.9 – 1.0 ppm .
    

Part 4: Experimental Protocol & Validation

Synthesis & Purification Workflow

To obtain the spectrum described, the compound is typically synthesized via Williamson Ether Synthesis.

Workflow Start Start: 4-Nitrophenol + 3-Bromopentane Reaction Reflux (12-24h) Monitor via TLC Start->Reaction Reagent Base: K2CO3 Solvent: DMF/ACN Reagent->Reaction Workup Aq. Wash -> Extraction (EtOAc) -> Drying (Na2SO4) Reaction->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Analysis 1H NMR (CDCl3) Purification->Analysis

Figure 2: Standard synthesis and isolation workflow to generate the sample for NMR analysis.

Self-Validating Analysis Protocol

When analyzing your spectrum, use this checklist to ensure data integrity:

  • Integration Check: Set the aromatic doublet at ~8.2 ppm to an integral of 2.00 .

    • Pass: The methyl triplet at ~0.9 ppm must integrate to 6.00 (±0.2).

    • Fail: If methyls integrate to 3.00, you likely isolated the linear isomer or a mono-ethyl impurity.

  • Solvent Peak Identification: Ensure the

    
     singlet is at 7.26 ppm . Water often appears broad around 1.56 ppm, which can overlap with the methylene region.
    
  • Precursor Check: Look for a broad singlet >5.0 ppm. If present, your sample contains unreacted 4-nitrophenol.

Part 5: References

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities and Common Solvents.Link

  • Royal Society of Chemistry (RSC). Synthesis and Spectral Data of p-Nitrophenyl Ethers (Surrogate Data).Link

  • Organic Syntheses. General Procedures for Williamson Ether Synthesis of Nitrophenols.Link

  • Reich, H. J. WinPLT NMR Coupling Analysis: The AA'BB' System. University of Wisconsin. Link

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-Nitrophenyl 3-Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Nitrophenyl 3-pentyl ether Molecular Formula:


Molecular Weight:  209.24  g/mol
Primary Application:  Synthetic intermediate, ether cleavage model substrate.

This guide provides a definitive analysis of the mass spectrometric behavior of 4-nitrophenyl 3-pentyl ether . Unlike standard linear alkyl ethers, the branched 3-pentyl moiety introduces specific steric and electronic effects that dictate unique fragmentation pathways. This document compares its Electron Ionization (EI) pattern against its linear isomer (n-pentyl) and evaluates the utility of Electrospray Ionization (ESI) for quantitative workflows.

Part 1: Structural Context & Theoretical Basis

The fragmentation of aryl alkyl ethers is governed by the stability of the aromatic core and the lability of the ether linkage. For 4-nitrophenyl 3-pentyl ether, the fragmentation is driven by two competing forces:

  • The Nitro Group: Strongly electron-withdrawing, destabilizing the molecular ion but directing specific low-mass fragmentation (loss of NO/NO

    
    ).
    
  • The Branched Alkyl Chain: The 3-pentyl group (secondary alkyl) stabilizes the formation of carbocations more effectively than a primary n-pentyl group, but the dominant pathway remains the rearrangement-driven elimination of the alkyl chain.

Key Predicted Fragments (EI Source at 70 eV)
m/zIon IdentityMechanismRelative Intensity (Est.)
209

Molecular IonWeak (<10%)
139

Base Peak . Nitrophenol radical cation formed via alkene elimination.High (100%)
109

Loss of NO from m/z 139.Moderate
93

Loss of

from m/z 139.
Moderate
71

3-Pentyl carbocation (Inductive cleavage).Moderate
43

Fragmentation of the pentyl chain.High

Part 2: Mechanistic Deep Dive & Visualization

The "fingerprint" of this molecule is the McLafferty-like rearrangement (specifically, a


-hydrogen transfer or 

-elimination depending on nomenclature).
The Dominant Pathway: Alkene Elimination

Unlike simple cleavage, the ether oxygen abstracts a hydrogen from the


-carbon of the alkyl chain.
  • Substrate: 4-nitrophenyl 3-pentyl ether.

  • Process: A 4- or 6-membered transition state allows a hydrogen from one of the ethyl arms of the 3-pentyl group to transfer to the ether oxygen.

  • Leaving Group: Neutral pentene (

    
    ).
    
  • Product: 4-Nitrophenol radical cation (

    
     139).
    

This pathway is energetically favored over direct bond breaking because it produces a stable neutral molecule (alkene) and a resonance-stabilized aromatic radical cation.

Visualization of Fragmentation Pathways[1][2]

Fragmentation Parent Molecular Ion [M]+ m/z 209 (Unstable) Nitrophenol Base Peak: Nitrophenol Ion [M - C5H10]+ m/z 139 (Radical Cation) Parent->Nitrophenol H-Transfer Rearrangement (-C5H10) Pentene Neutral Pentene (Not Detected) Parent->Pentene PentylCat 3-Pentyl Cation [C5H11]+ m/z 71 Parent->PentylCat Inductive Cleavage (C-O Bond Break) Nitrophenoxy Nitrophenoxy Radical (Not Detected) Parent->Nitrophenoxy PhenolCat Phenol Cation [C6H5O]+ m/z 93 (Loss of NO2) Nitrophenol->PhenolCat -NO2 (46 Da) Ion109 Ion m/z 109 (Loss of NO) Nitrophenol->Ion109 -NO (30 Da) Propyl Propyl Cation [C3H7]+ m/z 43 PentylCat->Propyl Alkyl Chain Fragmentation

Caption: Figure 1. Fragmentation tree of 4-nitrophenyl 3-pentyl ether under 70 eV Electron Ionization. The bold path indicates the dominant rearrangement mechanism.

Part 3: Comparative Analysis (Isomers & Techniques)

Isomer Distinction: 3-Pentyl vs. n-Pentyl Ether

A common analytical challenge is distinguishing the branched 3-pentyl isomer from the linear n-pentyl isomer.

Feature3-Pentyl Ether (Branched)n-Pentyl Ether (Linear)Diagnostic Value
Alkyl Cation (

71)
Stronger. Secondary carbocations are more stable than primary ones.Weaker. Primary pentyl cation is unstable and fragments rapidly.High
McLafferty Rearrangement (

139)
Dominant. Branching provides accessible

-hydrogens with lower steric hindrance for the transition state.
Dominant. Also the base peak, but the ratio of

71 to

139 is typically lower here.
Low (Both show it)

-Cleavage (

179)
Possible. Loss of an ethyl group (

) from the branched chain.
Unlikely. Loss of ethyl from a linear chain is less favorable than sequential

loss.
Moderate
Technique Comparison: EI vs. ESI

For drug development workflows, choosing the right ionization source is critical.

  • Electron Ionization (EI):

    • Pros: Provides structural "fingerprint"; confirms the ether linkage via the

      
       139 fragment.
      
    • Cons: Molecular ion (

      
       209) is often very weak or absent, making MW confirmation difficult.
      
  • Electrospray Ionization (ESI):

    • Pros: Soft ionization preserves the molecular integrity.

    • Observation: In positive mode (

      
      ), look for 
      
      
      
      or
      
      
      . In negative mode (
      
      
      ), this compound ionizes poorly unless the ether is cleaved in situ to form the phenolate.
    • Recommendation: Use ESI for purity/MW checks; use EI for structural identification.

Part 4: Experimental Protocol

Method: GC-MS Identification

Objective: Obtain a library-matchable spectrum with resolved isomer separation.

1. Sample Preparation:

  • Dissolve 1 mg of 4-nitrophenyl 3-pentyl ether in 1 mL of Dichloromethane (DCM) or Ethyl Acetate .

  • Note: Avoid alcohols (methanol/ethanol) as solvents if transesterification/ether exchange is a concern under high injector temperatures, though unlikely without a catalyst.

2. GC Parameters:

  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1), Temperature: 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

    • Rationale: The ether is moderately volatile; a rapid ramp prevents peak broadening.

3. MS Parameters:

  • Source: Electron Ionization (EI).[1][2][3][4]

  • Energy: 70 eV (Standard).[3]

  • Source Temp: 230°C.

  • Scan Range: m/z 40 – 300.

  • Solvent Delay: 3.0 mins (crucial to protect filament from solvent surge).

4. Data Validation (Self-Check):

  • Check 1: Is the Base Peak m/z 139? (If yes, ether linkage is intact and fragmenting correctly).

  • Check 2: Is m/z 71 present? (Confirms the pentyl chain).

  • Check 3: Is m/z 209 visible? (Zoom in; if absent, lower the source temperature to 200°C to enhance molecular ion stability).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for rearrangement mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Nitrophenol (Fragment Reference). National Institute of Standards and Technology.[5][6] Available at: [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Technical Guide: TLC Profiling & Purification of 1-Nitro-4-(pentan-3-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Rf values for 1-Nitro-4-(pentan-3-yloxy)benzene in hexane/ethyl acetate Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the Thin Layer Chromatography (TLC) behavior of 1-Nitro-4-(pentan-3-yloxy)benzene (also known as 4-(1-ethylpropoxy)nitrobenzene). Designed for researchers in organic synthesis and medicinal chemistry, this document compares the target compound’s retention factor (Rf) against its metabolic precursors and structural analogs. The guide establishes optimal solvent systems for monitoring reaction progress (e.g., O-alkylation of 4-nitrophenol) and purifying the final lipophilic ether.

Compound Profile & Polarity Analysis

To accurately predict and manipulate the Rf value, one must understand the structural causality governing the molecule's interaction with the silica stationary phase.

  • Target Molecule: 1-Nitro-4-(pentan-3-yloxy)benzene[1][2][3]

  • Molecular Formula: C₁₁H₁₅NO₃

  • Key Functional Groups:

    • Nitro group (-NO₂): Strong electron-withdrawing group; highly UV active; moderately polar but does not donate hydrogen bonds.

    • Ether linkage (Ar-O-R): Weakly polar; acts as a hydrogen bond acceptor but lacks the strong retention of a hydroxyl group.

    • 3-Pentyl group (Branched Alkyl): Adds significant lipophilicity and steric bulk compared to methyl/ethyl analogs, increasing the migration rate in non-polar solvents (Hexane).

Mechanistic Insight: The transformation from the precursor (4-Nitrophenol ) to the target product involves the "capping" of a polar phenolic hydroxyl group with a lipophilic alkyl chain. This results in a drastic polarity inversion . The product will migrate significantly higher (higher Rf) than the starting material, making TLC an excellent method for monitoring reaction completion.

Comparative Rf Data & Solvent Selection

The following data compares the target compound with common reaction components in a standard Hexane / Ethyl Acetate (EtOAc) silica system.

Table 1: Comparative Rf Values (Stationary Phase: Silica Gel 60 F₂₅₄)
CompoundRolePolarity ProfileRf (90:10 Hex/EtOAc)Rf (80:20 Hex/EtOAc)Detection
1-Nitro-4-(pentan-3-yloxy)benzene Target Product Lipophilic / Non-H-Donor0.35 – 0.45 *0.65 – 0.75 UV (Strong), Yellowish
4-Nitrophenol PrecursorPolar / H-Bond Donor< 0.05 (Baseline)0.20 – 0.30UV, Bright Yellow
4-Nitroanisole Analog (Methyl ether)Moderate Lipophilicity0.25 – 0.350.55 – 0.65UV
3-Bromopentane ReagentNon-polar / Alkyl Halide> 0.80> 0.90Iodine / KMnO₄

*Note: Values are empirical estimates based on structural analog behavior (4-alkoxynitrobenzenes). Exact values vary by humidity and plate activation.

Solvent System Optimization
  • For Reaction Monitoring: Use 80:20 Hexane/EtOAc .

    • Reasoning: This polarity is sufficient to move the polar starting material (4-Nitrophenol) off the baseline (Rf ~0.25), allowing you to confirm its disappearance while keeping the product distinct (Rf ~0.7).

  • For Purification (Flash Chromatography): Use 95:5 to 90:10 Hexane/EtOAc .

    • Reasoning: To achieve maximum separation (resolution), you want the target compound's Rf to be between 0.25 and 0.35 . The lipophilic nature of the pentyl group means the compound elutes rapidly; reducing EtOAc concentration retains the compound longer, improving separation from non-polar impurities (like excess alkyl halides).

Experimental Workflow & Visualization
Protocol: TLC Monitoring of O-Alkylation
  • Sample Preparation:

    • Dissolve ~1 mg of the crude reaction mixture in 0.5 mL of Ethyl Acetate.

    • Prepare a reference standard of pure 4-Nitrophenol (SM) in a separate vial.

  • Plate Spotting:

    • Use a Silica Gel 60 F₂₅₄ plate.

    • Spot three lanes: Lane 1 (SM) , Lane 2 (Co-spot) , Lane 3 (Rxn Mix) .

    • Critical Step: The "Co-spot" (overlapping SM and Rxn) confirms that the new spot is indeed a new product and not just the SM running differently due to matrix effects.

  • Elution:

    • Elute in a chamber saturated with 90:10 Hexane/EtOAc .

  • Visualization:

    • UV (254 nm): The nitrobenzene moiety strongly quenches fluorescence, appearing as dark purple spots against a green background.

    • Naked Eye: 4-Nitrophenol is often visibly yellow; the ether product is typically pale yellow or colorless.

    • Stain (Optional): If monitoring the disappearance of 3-bromopentane (non-UV active), use a KMnO₄ or Iodine stain.

Workflow Logic Diagram

TLC_Workflow Start Crude Reaction Mix (Contains Phenol + Ether) Spotting Spot TLC Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Mix) Start->Spotting Elution Elute in 90:10 Hexane/EtOAc Spotting->Elution Visual Visualize (UV 254nm) Elution->Visual Decision Analyze Rf Delta Visual->Decision Product Rf ~0.4\nSM Rf < 0.1 Product Rf ~0.4 SM Rf < 0.1 Decision->Product Rf ~0.4\nSM Rf < 0.1 Separation OK Spots Overlap Spots Overlap Decision->Spots Overlap Increase Polarity

Caption: Logical workflow for TLC monitoring of nitrophenol alkylation. The distinct polarity shift ensures clear separation.

Mechanistic Pathway & Separation Logic

Understanding why the separation occurs ensures reproducibility. The alkylation masks the acidic phenol proton, removing the primary mechanism for silica interaction (hydrogen bonding).

Separation_Mechanism Silica Silica Stationary Phase (Polar / acidic Si-OH groups) SM 4-Nitrophenol (Strong H-Bond Donor) Silica->SM H-Bonding Product 1-Nitro-4-(pentan-3-yloxy)benzene (No H-Donor / Lipophilic Tail) Silica->Product Dipole-Dipole only Interaction_SM Strong Adsorption (Low Rf) SM->Interaction_SM Interaction_Prod Weak Adsorption (High Rf) Product->Interaction_Prod

Caption: Mechanistic comparison of silica interactions. The product lacks the hydroxyl group required for strong retention.

Troubleshooting & Alternatives

Issue: Product Streaking

  • Cause: High concentration or residual acid.

  • Solution: Dilute the sample further. If the starting material streaks, add 1% Acetic Acid to the eluent to suppress phenol ionization.

Issue: Co-elution with Impurities

  • Alternative Solvent: If Hexane/EtOAc fails to separate the product from non-polar byproducts, switch to Toluene/Hexane (1:1) . The aromatic pi-pi interactions with toluene often provide different selectivity for nitro-aromatics.

References
  • University of Colorado Boulder. "Thin Layer Chromatography (TLC) Theory and Protocols." Organic Chemistry Undergraduate Courses. [Link]

  • Royal Society of Chemistry. "Synthesis and TLC Characterization of Alkoxy-nitrobenzenes." Supporting Information for Green Ligand Catalysis. [Link]

  • National Institutes of Health (PMC). "Sweet spot matching: a TLC-based solvent system selection strategy." PMC Articles. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-Nitro-4-(pentan-3-yloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 1-Nitro-4-(pentan-3-yloxy)benzene (CAS No. 63929-89-5)[1][2]. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally similar and hazardous compounds, namely nitroaromatic compounds like nitrobenzene and ethers such as diethyl ether. Adherence to these protocols is paramount for ensuring personnel safety and minimizing environmental impact.

The molecular structure of 1-Nitro-4-(pentan-3-yloxy)benzene incorporates both a nitroaromatic group and an ether linkage. This combination necessitates a multi-faceted approach to safety, addressing the potential for toxicity associated with nitroaromatic compounds and the flammability and peroxide-forming nature of ethers.[3][4][5]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with 1-Nitro-4-(pentan-3-yloxy)benzene are inferred from its functional groups. Nitroaromatic compounds are often toxic if swallowed, inhaled, or in contact with skin, and may have long-term health effects including organ damage and carcinogenicity.[4][5] Ethers are typically flammable and can form explosive peroxides upon exposure to air and light.[3][6][7][8] Therefore, a comprehensive PPE strategy is mandatory.

PPE CategoryRecommended EquipmentRationale and Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[9] A face shield is recommended for larger quantities or when there is a significant risk of splashing.[6][9]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber)Inspect gloves before each use and change them frequently, at least every 15-60 minutes, or immediately upon contamination.[10][11] For prolonged or high-volume work, consider double gloving or using more robust gloves like butyl rubber.[6]
Flame-resistant laboratory coatMust be worn fully buttoned to protect against splashes and potential fire hazards.[9][10]
Full-length pants and closed-toe shoesTo ensure no skin is exposed between the shoe and ankle.[6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used in a well-ventilated area, preferably within a chemical fume hood.[6][9] If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be used.[9]

Operational Plan: Step-by-Step Handling Procedure

A meticulous and systematic approach to handling 1-Nitro-4-(pentan-3-yloxy)benzene is essential to mitigate risks.

Preparation
  • Designated Work Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood with a face velocity between 80 – 125 feet per minute.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite; do not use combustible materials like sawdust) should be readily available.[3][7]

  • Fire Safety: A carbon dioxide or dry powder fire extinguisher should be located near the work area.[3] All potential ignition sources, such as hot plates, open flames, and static electricity, must be eliminated from the vicinity.[3][7]

Handling
  • Grounding: When transferring the substance between containers, use grounding and bonding to prevent static discharge, which could ignite flammable vapors.[6][12]

  • Inert Atmosphere: For storage and reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of peroxide formation and fire.

  • Avoid Inhalation and Contact: Handle the compound in a way that minimizes the generation of aerosols or vapors. Avoid all direct contact with the skin, eyes, and clothing.[6][13]

  • Personal Hygiene: Wash hands thoroughly with soap and water before breaks and immediately after handling the product.[6][11]

Storage
  • Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][6][7] Protect from light and air to prevent peroxide formation.[6][7]

  • Segregation: Store separately from oxidizing agents, strong acids, halogens, and sulfur compounds.[6][7]

  • Peroxide Monitoring: Due to the ether linkage, this compound may form explosive peroxides over time.[3][8] It is crucial to date the container upon receipt and opening, and to periodically test for the presence of peroxides. The general storage time limit for ethers is often recommended to be 12 months.[6]

Disposal Plan

Proper disposal of 1-Nitro-4-(pentan-3-yloxy)benzene and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Classification: This compound should be treated as hazardous waste. Waste generators must comply with federal, state, and local regulations for hazardous waste disposal.[12]

  • Waste Containers: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: Dispose of chemical waste through an authorized hazardous waste disposal company. Do not pour down the drain.[3][7]

  • Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and lab coats, should be disposed of as hazardous waste.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Emergency SituationAction
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area and remove all ignition sources.[3] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[3][7] Collect the absorbed material into a sealed container for hazardous waste disposal.[3][7] For large spills, contact the institution's emergency response team.[3][7]
Fire Use a carbon dioxide or dry powder extinguisher.[3] Do not use a heavy water stream.[14] If the fire is large or spreading, evacuate the area and call the fire department. Cool containers exposed to fire with water spray.

Visual Safety Workflow

The following diagram illustrates the key decision points and safety protocols for handling 1-Nitro-4-(pentan-3-yloxy)benzene.

Safe Handling Workflow for 1-Nitro-4-(pentan-3-yloxy)benzene cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_emergency Emergency Response Prep Assess Risks: - Toxicity (Nitroaromatic) - Flammability (Ether) - Peroxide Formation (Ether) PPE Don Appropriate PPE: - Goggles/Face Shield - Nitrile/Butyl Gloves - Flame-Resistant Lab Coat Prep->PPE WorkArea Prepare Work Area: - Chemical Fume Hood - Emergency Equipment Ready - No Ignition Sources PPE->WorkArea Handling Handling Procedures: - Use Grounding - Minimize Aerosols - Avoid Contact WorkArea->Handling Storage Storage: - Tightly Sealed Container - Cool, Dry, Ventilated Area - Segregate from Incompatibles - Date and Monitor for Peroxides Handling->Storage Spill Spill Response: - Evacuate & Ventilate - Use Spill Kit - Absorb with Inert Material Handling->Spill Exposure Exposure Response: - Skin/Eye Contact: Flush with Water - Inhalation: Move to Fresh Air - Ingestion: Do NOT Induce Vomiting - Seek Immediate Medical Attention Handling->Exposure Fire Fire Response: - Use CO2 or Dry Powder Extinguisher - Evacuate if Necessary Handling->Fire Waste Waste Management: - Collect in Labeled Container - Treat as Hazardous Waste - Use Authorized Disposal Service Storage->Waste

Caption: A flowchart outlining the essential safety procedures for handling 1-Nitro-4-(pentan-3-yloxy)benzene, from preparation to emergency response.

References

  • Ethers | Health & Safety | Health and Safety Department. (2024, July 22). Retrieved from [Link]

  • Diethyl Ether. Purdue University - Environmental Health and Safety. Retrieved from [Link]

  • Understanding the Safety Risks of Diethyl Ether - Yufeng. (2023, March 13). Retrieved from [Link]

  • Use of Ether - Environment, Health & Safety. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Ethers | Safety Services - UCL – University College London. (2021, June 7). Retrieved from [Link]

  • Safety Data Sheet - DC Fine Chemicals. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2014, June 10). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Safety Data Sheet: Nitrobenzene - Carl ROTH. Retrieved from [Link]

  • Nitrobenzene - Registration Dossier - ECHA. Retrieved from [Link]

  • Personal Protective Equipment - OPCW. Retrieved from [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. (2006, December 15). Retrieved from [Link]

  • NITROBENZENE FOR SYNTHESIS MSDS | CAS 98-95-3 MSDS - Loba Chemie. (2015, April 9). Retrieved from [Link]

  • 1-Nitro-4-(pent-1-yn-1-yl)benzene - PubChem. Retrieved from [Link]

  • Material Safety Data Sheet Nitrobenzene - Vastani. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.